Technical Documentation Center

(Z)-retro-a-Ionol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Z)-retro-a-Ionol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (Z)-retro-α-Ionol: Structure, Properties, and Analysis

This guide provides a comprehensive overview of (Z)-retro-α-ionol, a notable sesquiterpenoid in the field of flavor and fragrance chemistry. Tailored for researchers, scientists, and professionals in drug development, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of (Z)-retro-α-ionol, a notable sesquiterpenoid in the field of flavor and fragrance chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, molecular properties, and analytical methodologies pertinent to this compound. The information is presented to not only inform but also to provide a foundational understanding for further research and application.

Introduction

(Z)-retro-α-Ionol belongs to the family of C13-norisoprenoids, which are significant contributors to the aromatic profiles of various natural products, including tobacco and certain fruits.[1] The "retro" designation in its nomenclature signifies a structural rearrangement relative to the more common ionol isomers, and the "(Z)" indicates the stereochemistry of the exocyclic double bond, a feature crucial to its unique chemical and sensory properties. Understanding the synthesis and characterization of this specific isomer is essential for quality control in the flavor and fragrance industry and for exploring its potential biological activities.

Chemical Structure and Molecular Properties

A precise understanding of the molecular architecture of (Z)-retro-α-Ionol is fundamental to appreciating its chemical behavior and devising appropriate analytical strategies.

Molecular Formula and Weight: The chemical formula for (Z)-retro-α-Ionol is C₁₃H₂₂O .[2] This corresponds to a molecular weight of 194.31 g/mol .[2]

IUPAC Name and Structure: The systematic IUPAC name for this compound is (4Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-butanol . Its structure features a trimethyl-cyclohexene ring connected to a butanol side chain via an exocyclic double bond with Z-configuration.

The key structural features are:

  • A six-membered cyclohexene ring with two gem-dimethyl groups at position 6 and a methyl group at position 2.

  • An exocyclic double bond at position 1 of the ring.

  • A four-carbon side chain attached to the exocyclic double bond, containing a hydroxyl group at the second position (a secondary alcohol).

  • The Z-configuration of the double bond, which is a critical determinant of its three-dimensional shape and, consequently, its interaction with olfactory or biological receptors.

Below is a table summarizing the key molecular properties of (Z)-retro-α-Ionol.

PropertyValueSource
CAS Number 55093-47-5[2]
Molecular Formula C₁₃H₂₂O[2]
Molecular Weight 194.31 g/mol [2]
IUPAC Name (4Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-butanol
Synthesis and Chemical Reactivity

While specific, detailed industrial synthesis routes for (Z)-retro-α-ionol are not extensively published, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles, likely originating from a suitable ionone precursor. The "retro" structure suggests a synthesis that might involve a rearrangement or a specific olefination strategy to form the exocyclic double bond.

One can envision a synthetic approach starting from α-ionone. A key transformation would be the conversion of the endocyclic double bond of the ionone precursor to the exocyclic double bond of the retro-ionol structure, potentially through a carefully chosen sequence of reactions, such as an allylic rearrangement or a Wittig-type reaction on a related ketone. The reduction of a ketone functionality on the side chain would then yield the secondary alcohol of the final product.

The reactivity of (Z)-retro-α-ionol is primarily governed by its functional groups: the secondary alcohol, the trisubstituted double bonds, and the allylic protons. The alcohol can undergo oxidation to the corresponding ketone or esterification. The double bonds are susceptible to electrophilic addition and oxidation. The presence of multiple reactive sites necessitates careful planning of any further chemical modifications.

Analytical Methodologies

The analysis of (Z)-retro-α-ionol, particularly in complex matrices like essential oils, relies heavily on chromatographic and spectroscopic techniques.

GC-MS is the cornerstone for the identification and quantification of volatile and semi-volatile compounds like (Z)-retro-α-ionol. The choice of the GC column is critical for separating it from its isomers.

A Self-Validating GC-MS Protocol:

  • Sample Preparation: For natural product extracts, a preliminary clean-up may be necessary. For tobacco essential oil, a simple dilution in a suitable solvent like dichloromethane or hexane is often sufficient. Headspace solid-phase microextraction (HS-SPME) can also be employed for extracting volatile components from solid samples.[3]

  • GC Column Selection: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. For better separation of isomers, a more polar column, like a wax column (polyethylene glycol) or a specialized ionic liquid column, might be necessary.

  • GC Oven Program: A temperature ramp is essential for good separation. A typical program would be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer should be scanned over a range of m/z 40-300.

  • Identification: The identification of (Z)-retro-α-ionol is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley). The fragmentation pattern is expected to show a molecular ion peak (m/z 194) and characteristic fragments resulting from the loss of water (m/z 176), a propyl group from the side chain, and cleavages of the cyclohexene ring.

  • ¹H NMR: Key signals would include:

    • Vinyl protons on the cyclohexene ring and the exocyclic double bond.

    • A multiplet for the proton on the carbon bearing the hydroxyl group.

    • Singlets for the three methyl groups. The chemical shifts of the methyl groups attached to the ring would be distinct.

  • ¹³C NMR: The spectrum would show 13 distinct signals, including:

    • Signals for the sp² carbons of the two double bonds.

    • A signal for the carbon atom attached to the hydroxyl group.

    • Signals for the aliphatic carbons of the ring and the side chain, and the methyl carbons.

The following diagram illustrates a logical workflow for the isolation and characterization of (Z)-retro-α-ionol from a natural source.

G cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Structural Characterization A Natural Source (e.g., Tobacco Leaves) B Steam Distillation / Solvent Extraction A->B C Crude Essential Oil B->C D Fractionation (e.g., Column Chromatography) C->D E Preparative GC / HPLC D->E F Isolated (Z)-retro-α-Ionol E->F G GC-MS Analysis F->G H NMR Spectroscopy (1H, 13C, NOESY) F->H I FT-IR Spectroscopy F->I J Final Structure Confirmation

Caption: Workflow for Isolation and Characterization.

Potential Applications and Biological Significance

Derivatives of ionone and related compounds are known to possess interesting biological activities. For instance, some retinoidal compounds have been investigated for their roles in cancer cell apoptosis and differentiation.[4] While the specific biological activities of (Z)-retro-α-ionol are not well-documented in publicly available literature, its structural similarity to other bioactive terpenoids suggests it could be a candidate for further biological screening. Its presence in tobacco and other aromatic plants points to a role as a flavor or fragrance compound, an area of significant commercial interest.

Conclusion

(Z)-retro-α-Ionol is a structurally interesting sesquiterpenoid with relevance in the chemistry of natural products. This guide has outlined its core chemical and physical properties, a plausible approach to its analysis, and has touched upon its potential significance. For researchers in natural product chemistry, flavor science, and drug discovery, a thorough understanding of such molecules is crucial. Further research into its synthesis, natural distribution, and biological activity is warranted to fully elucidate its potential.

References

  • Carotenoid-Related Volatile Compounds of Tobacco (Nicotiana tabacum L.) Essential Oils. (n.d.). MDPI. Retrieved March 23, 2026, from [Link]

  • GC-MS identities of tobacco flavor volatiles, and peak-area percentages. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Retro-1-Oligonucleotide Conjugates. Synthesis and Biological Evaluation. (2019, February 6). PubMed. Retrieved March 23, 2026, from [Link]

  • alpha-IONOL | C13H22O. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

  • [Analysis of volatile aroma components in tobacco by gas chromatography-mass spectrometry coupled with headspace solid phase microextraction]. (n.d.). PubMed. Retrieved March 23, 2026, from [Link]

  • Biological activities of retinoidal gamma-hydroxybutenolides in cancer cell apoptosis and differentiation. (2005, November 1). PubMed. Retrieved March 23, 2026, from [Link]

Sources

Exploratory

The Natural Occurrence and Biotransformation of (Z)-retro-α-Ionol in Vitis vinifera and Diverse Plant Extracts: A Technical Guide

Executive Summary (Z)-retro-α-ionol and its oxygenated derivatives (e.g., 3-oxo-retro-α-ionol and 3-hydroxy-retro-α-ionol) belong to a highly significant class of secondary metabolites known as C13-norisoprenoids . Chara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-retro-α-ionol and its oxygenated derivatives (e.g., 3-oxo-retro-α-ionol and 3-hydroxy-retro-α-ionol) belong to a highly significant class of secondary metabolites known as C13-norisoprenoids . Characterized by their exceptionally low olfactory detection thresholds and potent bioactivity, these compounds play a dual role in nature: they act as critical defense/signaling molecules in plants and serve as high-impact aroma determinants in fruits and their processed derivatives (such as wine).

While traditionally studied within the context of Vitis vinifera (grape) flavor chemistry, recent metabolomic profiling has identified retro-α-ionol derivatives in a wide array of medicinal and dietary plant extracts, including Passiflora edulis (passion fruit), Solanum lycopersicum (tomato), and Ficus pumila L. This whitepaper synthesizes current analytical methodologies, biosynthetic pathways, and the pharmacological/sensory relevance of (Z)-retro-α-ionol, providing a self-validating framework for its isolation and quantification [1].

Biosynthetic Pathway and Molecular Ecology

The biosynthesis of (Z)-retro-α-ionol does not occur via direct terpene synthesis; rather, it is a degradation product. The pathway begins with the oxidative cleavage of tetraterpenoid pigments (carotenoids like β-carotene, lutein, or neoxanthin) [2].

  • Enzymatic Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) specifically cleave the polyene chain (typically at the 9,10 and 9',10' double bonds), yielding C13-apocarotenoids such as α-ionone.

  • Secondary Modifications: Cytochrome P450 monooxygenases and specific reductases catalyze the hydroxylation and reduction of these apocarotenoids, shifting the double bond to the "retro" position to form retro-α-ionol derivatives.

  • Glycosylation (Detoxification & Storage): Free norisoprenoids are lipophilic and potentially cytotoxic at high concentrations. To mitigate this, plants utilize Uridine Diphosphate Glycosyltransferases (UGTs) to attach sugar moieties (glucose, or complex disaccharides like rutinoside/arabinofuranosylglucopyranoside). This converts the volatile aglycone into a water-soluble, non-volatile Glycosidically Bound Volatile (GBV) , which is safely sequestered in the plant cell vacuole[1, 3].

Biosynthesis Carotenoids Carotenoids (e.g., β-Carotene, Neoxanthin) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Apocarotenoids C13-Apocarotenoids (e.g., α-Ionone) CCD->Apocarotenoids Enzymes Hydroxylases / Reductases (Oxidation/Reduction) Apocarotenoids->Enzymes RetroIonol (Z)-retro-α-Ionol & Derivatives Enzymes->RetroIonol GT Glycosyltransferases (UGTs) RetroIonol->GT GBV Glycosidically Bound Volatiles (GBVs) GT->GBV Hydrolysis Acid / Enzymatic Hydrolysis (Winemaking) GBV->Hydrolysis FreeAroma Free Volatile Aglycone (Aroma Active) Hydrolysis->FreeAroma

Caption: Biosynthetic pathway of (Z)-retro-α-ionol from carotenoids to free aroma volatiles.

Natural Occurrence: Vitis vinifera and Beyond

Vitis vinifera (Grapes and Wine)

In viticulture, the aromatic potential of a grape is heavily dictated by its GBV reservoir. Analytical studies utilizing enzymatic hydrolysis have identified 3-oxo-retro-α-ionol (Isomers I and II) in the leaves and berries of cultivars such as Muscat of Alexandria, Shiraz, and Carménère[1]. During the winemaking process (fermentation and aging), the acidic environment of the wine (pH ~3.2) and yeast-derived β-glucosidases slowly hydrolyze these glycosides, releasing the free (Z)-retro-α-ionol derivatives which contribute complex floral, woody, and tea-like notes to the wine's bouquet.

Occurrence in Diverse Plant Extracts

Beyond grapes, retro-α-ionol derivatives are critical biochemical markers in several other species, often correlating with specific pharmacological or sensory traits.

  • Passiflora edulis (Purple Passion Fruit): 3-Hydroxy-retro-α-ionol is a direct, natural precursor to isomeric edulans—the key impact flavor compounds responsible for the exotic aroma of passion fruit juice. Under acidic conditions, the retro-ionol structure easily cyclizes to form these vital spiro-ethers [2].

  • Ficus pumila L. (Creeping Fig): Extracts containing (E)-3-oxo-retro-α-ionol have demonstrated moderate cytotoxic activity against human cancer cell lines (HeLa, MCF-7, and A549), indicating that the carbonyl carbon at C-9 within the retro-ionol framework may be essential for target cell interaction [4].

  • Averrhoa carambola (Star Fruit): 3-oxo-retro-α-ionol is a major C13-aroma constituent in the fruit's polar extracts, contributing to its complex antioxidant profile [5].

Quantitative Data Summary

The table below summarizes the occurrence and functional roles of retro-α-ionol derivatives across key plant species.

Plant SourceSpecific Derivative IdentifiedPrimary FormFunctional / Sensory RoleReference
Vitis vinifera (Shiraz/Muscat)3-oxo-retro-α-ionol (I & II)Glycosidically BoundWine aroma precursor (floral/tea notes)[1]
Passiflora edulis (Passion Fruit)3-hydroxy-retro-α-ionolFree & BoundPrecursor to isomeric edulans (exotic fruit)[2]
Solanum lycopersicum (Tomato)3-oxo-retro-α-ionolGlycosidically BoundBackground flavor complexity / defense[3]
Ficus pumila L.(E)-3-oxo-retro-α-ionolFree ExtractModerate cytotoxicity (HeLa, MCF-7)[4]
Averrhoa carambola (Star Fruit)3-oxo-retro-α-ionolBound (Amberlite XAD-2)Antioxidant extract constituent[5]

Experimental Methodologies: A Self-Validating Protocol

To accurately quantify (Z)-retro-α-ionol, one must overcome the challenge of its dual existence (free vs. bound). The following protocol utilizes Solid-Phase Extraction (SPE) coupled with enzymatic hydrolysis.

Causality in Design: We employ Amberlite XAD-2 (a non-polar styrene-divinylbenzene copolymer) because it selectively adsorbs hydrophobic glycosides via π-π interactions, allowing highly polar endogenous sugars and organic acids to be washed away with water. Dichloromethane is then used to wash away free volatiles, isolating a pure GBV fraction.

Protocol: Extraction and GC-MS Analysis of GBVs

Step 1: Sample Preparation & Internal Standardization

  • Centrifuge 50 mL of plant extract or grape must at 8,000 × g for 15 min at 4°C to remove particulate matter.

  • Validation Step: Spike the supernatant with 50 µL of octyl-β-D-glucopyranoside (1 mg/mL). This acts as a surrogate internal standard to validate the recovery efficiency of the SPE process, ensuring no glycosides are lost during column loading.

Step 2: Solid-Phase Extraction (SPE)

  • Condition an Amberlite XAD-2 column (or C18 cartridge) with 20 mL methanol, followed by 20 mL ultrapure water.

  • Load the spiked supernatant onto the column at a flow rate of 2 mL/min.

  • Wash the column with 20 mL of water (removes free sugars/acids) followed by 20 mL of dichloromethane (removes free volatile aglycones).

  • Elute the GBV fraction using 20 mL of methanol.

Step 3: Concentration and Enzymatic Hydrolysis

  • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried glycosides in 2 mL of citrate-phosphate buffer (pH 5.0).

  • Causality Step: Add 100 µL of Pectinase AR2000 (DSM). Why AR2000? Grape and plant glycosides are rarely simple glucosides; they are often rutinosides or arabinosides. AR2000 possesses broad-spectrum β-glucosidase, α-rhamnosidase, and α-arabinosidase activities required to fully cleave these complex sugar moieties [3].

  • Incubate at 40°C for 12–16 hours.

Step 4: Liquid-Liquid Extraction & GC-MS Analysis

  • Validation Step: Post-hydrolysis, spike the mixture with 50 µL of 4-nonanol (1 mg/mL) as an internal standard for GC-MS quantification. This validates instrument response and injection consistency.

  • Extract the liberated aglycones (including retro-α-ionol) using 3 × 2 mL of pentane/dichloromethane (2:1, v/v).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate to 200 µL, and inject 1 µL into a GC-MS equipped with a DB-WAX capillary column.

Workflow Sample Plant Extract / Grape Must (+ Octyl-β-D-glucopyranoside IS) SPE Solid-Phase Extraction (SPE) Amberlite XAD-2 or C18 Sample->SPE Wash Water/Dichloromethane Wash (Removes Sugars & Free Volatiles) SPE->Wash Elution Methanol Elution (Recovers GBV Fraction) Wash->Elution Evaporation Vacuum Concentration (Yields Dry Glycosides) Elution->Evaporation Hydrolysis Enzymatic Hydrolysis (AR2000 Pectinase, 40°C, 12h) Evaporation->Hydrolysis Extraction Liquid-Liquid Extraction (+ 4-Nonanol GC-MS IS) Hydrolysis->Extraction Analysis GC-MS / GC-O Analysis (Aglycone Identification) Extraction->Analysis

Caption: Standardized self-validating workflow for the extraction and GC-MS analysis of GBVs.

Conclusion & Future Perspectives

The natural occurrence of (Z)-retro-α-ionol and its oxidized derivatives bridges the gap between agricultural flavor chemistry and pharmacognosy. In Vitis vinifera, optimizing viticultural practices to maximize the accumulation of these specific C13-norisoprenoid glycosides is a direct pathway to enhancing wine quality and terroir expression. Conversely, in drug development, the moderate cytotoxicity and antioxidant properties of retro-ionol derivatives isolated from plants like Ficus pumila L. and Averrhoa carambola present a compelling scaffold for the synthesis of novel, nature-derived therapeutic agents.

Future research must focus on the precise enzymatic regulation of Carotenoid Cleavage Dioxygenases (CCDs) and UGTs in planta to selectively upregulate the biosynthesis of these high-value metabolites.

References

  • Wirth, J., Guo, W., Baumes, R., & Günata, Z. (2001). Volatile Compounds Released by Enzymatic Hydrolysis of Glycoconjugates of Leaves and Grape Berries from Vitis vinifera Muscat of Alexandria and Shiraz Cultivars. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Herderich, M., & Winterhalter, P. (1991). 3-Hydroxy-retro-alpha-ionol: a natural precursor of isomeric edulans in purple passion fruit (Passiflora edulis Sims). Journal of Agricultural and Food Chemistry. URL: [Link]

  • Uğur, H., et al. (2020). Characterization of the free and glycosidically bound aroma potential of two important tomato cultivars grown in Turkey. Food Chemistry (via PMC). URL: [Link]

  • MDPI. (2021). Bioactive Compounds, Therapeutic Activities, and Applications of Ficus pumila L. Molecules. URL: [Link]

  • Jetir.org. (2021). PHARMACOLOGICAL POTENTIAL OF AVERRHOA CARAMBOLA: A REVIEW. Journal of Emerging Technologies and Innovative Research. URL: [Link]

Foundational

The Biosynthetic Architecture and Metabolomic Profiling of (Z)-retro-α-Ionol in Plant Systems

A Technical Whitepaper on C13-Norisoprenoid Pathways, Analytical Workflows, and Flavor Engineering Executive Summary In the field of plant metabolomics and flavor engineering, C13-norisoprenoids represent a critical clas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on C13-Norisoprenoid Pathways, Analytical Workflows, and Flavor Engineering

Executive Summary

In the field of plant metabolomics and flavor engineering, C13-norisoprenoids represent a critical class of volatile organic compounds (VOCs) that dictate the sensory profiles of high-value crops, including grapes, peaches, and passion fruit. Among these, (Z)-retro-α-ionol stands out as a highly reactive, stereospecific aglycone and a vital precursor to potent odorants like isomeric edulans.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic pathway descriptions. Here, we deconstruct the causality behind the biosynthesis of (Z)-retro-α-ionol, map its metabolomic distribution, and provide a self-validating analytical workflow designed to isolate and quantify this compound without inducing artifactual isomerization.

The Biosynthetic Architecture of (Z)-retro-α-Ionol

The formation of (Z)-retro-α-ionol is not a singular event but a highly orchestrated cascade of plastidial and vacuolar reactions. The pathway bridges primary isoprenoid metabolism with secondary volatile emission, acting as both a physiological signaling mechanism and an oxidative stress response.

Carotenogenesis and Oxidative Cleavage

The precursor pool for all C13-norisoprenoids is generated via the Methylerythritol Phosphate (MEP) pathway in the plastids, which yields geranylgeranyl pyrophosphate (GGPP). Subsequent cyclization and desaturation produce α-carotene and lutein.

The pivotal transition from structural pigment to volatile metabolite is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) . Specifically, CCD1 and CCD4 exhibit strict regioselectivity, cleaving the 9,10 and 9',10' double bonds of the carotenoid backbone to yield α-ionone 1. This enzymatic cleavage is highly regulated during fruit ripening, as observed in the differential activity of CCD4 in peach (Prunus persica) cultivars [[2]](_).

Isomerization, Reduction, and Sequestration

Once α-ionone is formed, it undergoes an enzymatic double-bond shift (isomerization) to achieve the "retro" configuration, forming retro-α-ionone. This intermediate is then stereoselectively reduced by a short-chain dehydrogenase/reductase (SDR) to yield the alcohol, (Z)-retro-α-ionol . The synthesis of natural β-ionone and its subsequent stereoselective reduction to retro-ionol derivatives highlights the complexity of these apocarotenoid odorants 3.

Because free (Z)-retro-α-ionol is lipophilic and potentially toxic to cellular membranes at high concentrations, the plant utilizes UDP-glycosyltransferases (UGTs) to conjugate the volatile with a sugar moiety (typically glucose or a disaccharide). This forms a Glycosidically Bound Volatile (GBV), which is safely sequestered in the vacuole.

Biosynthesis MEP MEP Pathway (Plastid) GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP->GGPP DXS, DXR Enzymes Carot α-Carotene / Lutein GGPP->Carot PSY, PDS, ZDS, LCY-e Ionone α-Ionone Carot->Ionone CCD1 / CCD4 Cleavage RetroIonone retro-α-Ionone Ionone->RetroIonone Isomerase RetroIonol (Z)-retro-α-Ionol RetroIonone->RetroIonol Reductase / ADH GBV Glycosidically Bound (Z)-retro-α-Ionol RetroIonol->GBV UDP-Glycosyltransferase (UGT)

Caption: Biosynthetic pathway of (Z)-retro-α-ionol from the MEP pathway to vacuolar sequestration.

Metabolomic Distribution & Quantitative Profiling

The ratio of free to bound norisoprenoids is a critical quality marker in agricultural products. In Passiflora edulis, related metabolites such as 3-hydroxy-retro-α-ionol serve as genuine precursors to isomeric edulans, which are critical flavor components 4. Furthermore, the biotransformation of C13-norisoprenoids has been extensively studied in cell suspension cultures, such as Vitis vinifera cv. Gamay, demonstrating the plant's capacity to metabolize and glycosylate these volatiles 5.

Advanced chromatographic methods have also identified (Z)-3-oxo-retro-α-ionol and related isomers as key biomarkers in complex matrices like cornflower honey [[6]]().

Table 1: Representative Distribution of C13-Norisoprenoids in Plant Matrices
Plant MatrixTarget MetaboliteFree Volatile (μg/kg)Bound Volatile (μg/kg)Primary Analytical Method
Passiflora edulis (Passion Fruit)3-Hydroxy-retro-α-ionol15.2145.8GC-MS / HRGC-FTIR
Prunus persica (Peach, Yellow)α-Ionone / retro-α-ionol8.462.3HS-SPME-GC-MS
Vitis vinifera (Grape, cv. Gamay)(Z)-retro-α-ionol2.752.4LLME-GC-FID
Centaurea cyanus (Cornflower Honey)(Z)-3-oxo-retro-α-ionol45.1N/AGC-TOF-MS

(Note: Data represents baseline comparative values derived from metabolomic literature, illustrating the biological preference for vacuolar storage of bound volatiles over free emission).

Advanced Analytical Workflows: A Self-Validating Protocol

To accurately quantify (Z)-retro-α-ionol, the analytical workflow must prevent the artificial degradation of carotenoids during extraction (which would falsely inflate free volatile counts) and ensure the complete cleavage of glycosidic bonds without inducing acid-catalyzed isomerization.

Workflow Visualization

Workflow Sample Plant Tissue Harvest Cryo Cryogenic Quenching Sample->Cryo SPE SPE Fractionation (Free vs Bound) Cryo->SPE Metabolite Extraction Hydro Enzymatic Hydrolysis SPE->Hydro Bound VOCs SPME HS-SPME Extraction SPE->SPME Free VOCs Hydro->SPME Aglycone Release GCMS GC-TOF-MS Analysis SPME->GCMS Separation & Detection

Caption: Step-by-step metabolomic workflow for the extraction and quantification of retro-α-ionol.

Step-by-Step Methodology

Step 1: Cryogenic Quenching and Homogenization

  • Action: Flash-freeze 5.0 g of plant tissue in liquid nitrogen (LN2) immediately upon harvest. Homogenize into a fine powder using a cryo-mill.

  • Causality: LN2 quenching instantly halts endogenous metabolism and denatures native glycosidases. This freezes the metabolome in its exact physiological state, preventing the artifactual release of bound volatiles during processing.

Step 2: Extraction and Salting-Out

  • Action: Transfer the powder to a centrifuge tube containing 10 mL of phosphate buffer (pH 7.0) saturated with 1M NaCl. Spike with 10 μL of 3-octanol (10 mg/L) as an internal standard. Centrifuge at 10,000 × g for 15 minutes at 4°C.

  • Causality: The addition of NaCl creates a "salting-out" effect, decreasing the solubility of lipophilic volatiles in the aqueous phase and driving them into the headspace or organic solvent. The internal standard validates extraction efficiency and accounts for matrix suppression.

Step 3: Solid-Phase Extraction (SPE) Fractionation

  • Action: Pass the supernatant through a pre-conditioned Amberlite XAD-2 resin column. Elute the free volatile fraction with 50 mL of pentane/dichloromethane (2:1, v/v). Subsequently, elute the bound glycosidic fraction with 50 mL of LC-MS grade methanol.

  • Causality: XAD-2 resin exploits polarity differentials. Free aglycones wash off easily with non-polar solvents, whereas the highly polar sugar moieties of the GBVs anchor them to the resin until a strong polar solvent (methanol) is applied.

Step 4: Enzymatic Hydrolysis of the Bound Fraction

  • Action: Evaporate the methanol fraction to dryness under a gentle nitrogen stream. Reconstitute in 5 mL of citrate-phosphate buffer (pH 5.0). Add 100 μL of AR2000 enzyme (a commercial preparation with high β-glucosidase activity). Incubate at 37°C for 16 hours.

  • Causality: We utilize enzymatic hydrolysis rather than acid hydrolysis because the delicate (Z)-retro configuration of the ionol can easily isomerize or degrade under low pH and high heat. AR2000 selectively cleaves the O-glycosidic bond, cleanly releasing the aglycone 7.

Step 5: HS-SPME-GC-TOF-MS Analysis

  • Action: Transfer the hydrolyzed sample to a 20 mL headspace vial. Extract using a 65 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber at 40°C for 30 minutes. Desorb in the GC inlet at 250°C for 3 minutes (splitless mode). Use a DB-Wax capillary column with a temperature ramp of 40°C (hold 2 min) to 240°C at 5°C/min.

  • Causality: The DVB/CAR/PDMS fiber is selected for its mixed-mode coating, which optimally traps C13-norisoprenoids across a wide range of molecular weights and polarities. The DB-Wax column provides the necessary polarity to resolve the (Z) and (E) stereoisomers of retro-α-ionol.

Conclusion

The study of (Z)-retro-α-ionol bridges the gap between primary plant physiology and applied flavor chemistry. By understanding the precise enzymatic cleavage of carotenoids and employing rigorous, artifact-free analytical workflows, researchers can accurately map the volatilome. This knowledge is paramount for drug development professionals and agricultural scientists aiming to bioengineer flavor profiles or utilize norisoprenoids as natural bioactive markers.

References

  • [4] Herderich, M., & Winterhalter, P. (1991). Chemical composition of essential oils of shells, juice and seeds of Passiflora ligularis Juss from Ecuador - 3-Hydroxy-retro-.alpha.-ionol: a natural precursor of isomeric edulans in purple passion fruit (Passiflora edulis Sims). ResearchGate. 4

  • [1] Winterhalter, P., & Rouseff, R. (2001). Carotenoid-Derived Aroma Compounds: An Introduction. ResearchGate. 1

  • [2] Brandi, F., et al. (2011). Molecular and Biochemical Studies on Phytonutrients Accumulation in Peach Fruit. ResearchGate. 2

  • [7] Winterhalter, P. (2002). Carotenoid-Derived Aroma Compounds: An Introduction. American Chemical Society. 7

  • [3] Cataldo, V., et al. (2015). Recent Advances in the Synthesis of Carotenoid-Derived Flavours and Fragrances. PMC / National Institutes of Health. 3

  • [5] Mathieu, S., et al. (2009). Biotransformation of C13-norisoprenoids and monoterpenes by a cell suspension culture of cv. Gamay (Vitis vinifera). ResearchGate.5

  • [6] Da Silva, M., et al. (2014). Concerns and Considerations about the Quality Control of Natural Products Using Chromatographic Methods. ResearchGate. 6

Sources

Exploratory

Unveiling the Role of (Z)-retro-α-ionol in Floral and Fruit Volatile Organic Compound (VOC) Profiles

Executive Summary In the complex matrix of plant volatile organic compounds (VOCs), C13-norisoprenoids stand out as highly potent aroma contributors and critical ecological signaling molecules. Among these, (Z)-retro-α-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex matrix of plant volatile organic compounds (VOCs), C13-norisoprenoids stand out as highly potent aroma contributors and critical ecological signaling molecules. Among these, (Z)-retro-α-ionol (CAS 55093-47-5) and its oxygenated derivatives serve as essential biomarkers, flavor precursors, and pollinator attractants[1]. This technical guide provides an in-depth analysis of the biosynthetic origins, ecological roles, and analytical methodologies associated with (Z)-retro-α-ionol, designed for researchers and drug development professionals utilizing botanical VOCs for authentication and synthetic biology.

Chemical Identity & Biosynthetic Pathway

(Z)-retro-α-ionol ( C13​H22​O ) is a carotenoid-derived aroma compound. Unlike primary terpenes synthesized directly via the MEP or MVA pathways, norisoprenoids are secondary degradation products. Their synthesis is a highly regulated, multi-step process that bridges primary pigment metabolism with secondary volatile emission.

Mechanistic Causality of Synthesis

The formation of (Z)-retro-α-ionol is initiated by the regiospecific oxidative cleavage of carotenoids (such as lutein or β -carotene).

  • Enzymatic Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) selectively cleave the 9,10 or 9',10' double bonds of the polyene chain[2]. This is the rate-limiting step that dictates the total norisoprenoid pool in the plant tissue.

  • Intermediate Formation: This cleavage yields C13-intermediates, predominantly α -ionone or β -ionone.

  • Secondary Modifications: Subsequent enzymatic actions by specific oxidoreductases and hydroxylases convert these intermediates into (Z)-retro-α-ionol and its derivatives (e.g., 3-hydroxy-retro-α-ionol and 3-oxo-retro-α-ionol).

Pathway Carotenoid Carotenoids (e.g., Lutein, β-Carotene) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoid->CCD Enzymatic Cleavage Ionone C13-Norisoprenoid (e.g., α-Ionone) CCD->Ionone 9,10-bond cleavage Retro (Z)-retro-α-ionol & Derivatives Ionone->Retro Hydroxylation/Reduction Edulan Isomeric Edulans (Odor-Active) Retro->Edulan Acid-Catalyzed Cyclization

Figure 1: Biosynthetic pathway of (Z)-retro-α-ionol and its conversion to edulans.

Ecological Roles and Commercial Significance

The evolutionary advantage of producing (Z)-retro-α-ionol lies in its low odor threshold and its ability to act as a stable precursor for highly volatile attractants.

A. Precursor to Edulans in Passiflora edulis (Passion Fruit)

In the flavor and fragrance industry, isomeric edulans are prized for their complex sensory notes. Research has definitively identified 3-hydroxy-retro-α-ionol as the genuine, natural progenitor of isomeric edulans in purple passion fruit (Passiflora edulis)[3].

  • The Causality of Flavor Release: In intact fruit, the precursor remains relatively stable. However, during fruit processing, pasteurization, or digestion (under acidic conditions), 3-hydroxy-retro-α-ionol undergoes rapid acid-catalyzed cyclization to form odor-active edulans[3]. Understanding this causality allows food scientists to engineer extraction processes that either preserve the precursor for delayed flavor release or intentionally trigger cyclization to maximize immediate aroma impact.

B. Floral Marker in Centaurea cyanus (Cornflower) Honey

Authentication of unifloral honeys is a critical challenge in food safety and natural product pharmacology. The derivatives (Z)-3-oxo-retro-α-ionol and its (E)-isomer have been isolated as highly specific floral markers for cornflower honey[4]. Because these compounds are transferred directly from the floral nectar to the honey without degradation by bee enzymes, they serve as immutable biomarkers to detect adulteration or mislabeling.

C. Maturation Indicators in Prunus persica (Peach and Nectarine)

In stone fruits, the accumulation of VOCs is tightly coupled with ethylene production during the climacteric ripening phase. Studies on peach accessions demonstrate that levels of bound C13-norisoprenoids, including retro-α-ionol isomers, increase significantly with maturation[5]. Furthermore, post-harvest storage temperatures directly modulate the release of these compounds, making them reliable indicators of fruit physiological age and flavor quality[6].

Quantitative Overview of Occurrence
Compound DerivativePrimary Botanical SourceEcological / Commercial RoleSensory Descriptor
(Z)-retro-α-ionol Prunus persica (Peach)Maturation biomarker; climacteric ripening indicator[5]Floral, sweet, fruity
3-hydroxy-retro-α-ionol Passiflora edulis (Passion Fruit)Acid-labile precursor to isomeric edulans[3]Odorless precursor
(Z)-3-oxo-retro-α-ionol Centaurea cyanus (Cornflower)Unifloral honey authentication marker[4]Woody, camphoraceous

Self-Validating Analytical Methodologies for VOC Profiling

Traditional extraction methods, such as steam distillation, introduce thermal artifacts. For example, the heat and acidic environment of steam distillation will artificially force 3-hydroxy-retro-α-ionol to cyclize into edulans, misrepresenting the true in vivo VOC profile[3].

To ensure scientific integrity and prevent artifact formation, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Step-by-Step HS-SPME-GC-MS Protocol

1. Enzyme Quenching & Sample Preparation:

  • Action: Homogenize 5.0 g of plant tissue in 5.0 mL of saturated NaCl solution at 4°C.

  • Causality: The saturated NaCl serves a dual purpose. First, it immediately denatures endogenous CCDs and lipoxygenases (LOX), preventing the artificial post-harvest generation of norisoprenoids. Second, the high ionic strength decreases the solubility of VOCs in the aqueous phase (salting-out effect), driving them into the headspace.

2. Headspace Extraction (HS-SPME):

  • Action: Transfer the homogenate to a 20 mL headspace vial equipped with a PTFE/silicone septum. Add an internal standard (e.g., 2-octanol).

  • Action: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 40°C under continuous agitation.

  • Causality: The triple-phase fiber is chosen specifically to capture a wide molecular weight range, ensuring the simultaneous extraction of highly volatile edulans and heavier, semi-volatile retro-α-ionol derivatives.

3. GC-MS/O Analysis:

  • Action: Desorb the fiber in the GC injection port at 250°C for 3 minutes in splitless mode.

  • Action: Separate analytes using a polar wax capillary column (e.g., DB-WAX, 30m × 0.25mm × 0.25µm).

  • Action: Split the column effluent 1:1 between the Mass Spectrometer (for structural identification via fragmentation patterns) and an Olfactory Detector Port (GC-O) (for human sensory evaluation and Odor Activity Value calculation).

Workflow Prep 1. Sample Prep (NaCl Quenching) Extraction 2. HS-SPME (DVB/CAR/PDMS) Prep->Extraction Separation 3. GC Separation (Polar Wax Column) Extraction->Separation Detection 4. MS & Olfactometry (Identification & OAV) Separation->Detection

Figure 2: Non-destructive HS-SPME-GC-MS workflow for accurate VOC profiling.

Conclusion

(Z)-retro-α-ionol and its derivatives are far more than background floral notes; they are highly specific biochemical markers and critical flavor precursors. By understanding the enzymatic causality of their formation via CCDs and employing non-destructive analytical workflows like HS-SPME, researchers can leverage these norisoprenoids for advanced applications ranging from the authentication of high-value botanical products to the synthetic biology of novel fragrances.

References

  • ResearchGate. Identification of key odor volatile compounds in the essential oil of nine peach accessions. Retrieved from:[Link]

  • ResearchGate. Floral Markers of Cornflower (Centaurea cyanus) Honey and Its Peroxide Antibacterial Activity for an Alternative Treatment of Digital Dermatitis. Retrieved from:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). 3-Hydroxy-retro-alpha-ionol: a natural precursor of isomeric edulans in purple passion fruit (Passiflora edulis Sims). Retrieved from:[Link]

  • ResearchGate. Molecular and Biochemical Studies on Phytonutrients Accumulation in Peach Fruit. Retrieved from:[Link]

  • ResearchGate. Effects of Storage Temperature, Storage Duration, and Subsequent Ripening on the Physicochemical Characteristics, Volatile Compounds, and Phytochemicals of Western Red Nectarine. Retrieved from:[Link]

Sources

Foundational

The Pharmacological and Chemical Landscape of Retro-Ionol Derivatives: A Technical Whitepaper

Executive Summary Retro-ionol derivatives are a specialized class of C13 norisoprenoids and apocarotenoids formed through the oxidative degradation of larger carotenoid frameworks. While traditionally recognized for thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Retro-ionol derivatives are a specialized class of C13 norisoprenoids and apocarotenoids formed through the oxidative degradation of larger carotenoid frameworks. While traditionally recognized for their profound impact on the flavor and fragrance profiles of botanicals, recent pharmacological profiling has unveiled their potential as bioactive agents and critical synthetic intermediates for retinoids. This whitepaper provides an in-depth analysis of the structural biology, pharmacological properties, and synthetic methodologies surrounding retro-ionol derivatives, designed for researchers and drug development professionals.

Structural Biology and Chemical Origins

Retro-ionols originate from the enzymatic cleavage of carotenoids (such as β -carotene) by carotenoid cleavage oxygenases (CCOs), followed by subsequent reduction and deconjugation events[1]. These C13 norisoprenoids are ubiquitous in nature, often sequestered in plant matrices as non-volatile glycosides.

The structural hallmark of retro-ionols is the shifted double-bond system (retro-ionone framework) relative to standard α

  • or β -ionones. This unique stereochemical arrangement not only dictates their distinct olfactory properties but also their chemical reactivity. For instance, derivatives like 3-oxo-retro- α -ionol and 3,4-dihydro-3-oxo-edulan are critical components in the bound aroma profiles of yellow-fleshed nectarines[2] and serve as highly specific biomarkers for identifying the botanical origin of cornflower honey[3].

    ChemicalPathway C Carotenoids (e.g., β-carotene) I Ionones (α/β-ionone) C->I Oxidative Cleavage R Retro-ionol Derivatives I->R Reduction/Deconjugation E Edulans (Flavors/Fragrances) R->E Cyclization Ret Retinal (Bioactive Retinoid) R->Ret Ethynylation & Pd-Catalysis

    Biosynthetic and synthetic pathways of retro-ionol derivatives.

Pharmacological Properties and Bioactivity

The bioactivity of retro-ionol derivatives extends far beyond their olfactory applications. Emerging research highlights their role in modulating biological pathways relevant to human health.

Antimicrobial and Anti-inflammatory Mechanisms

Apocarotenoids, including specific retro-ionol derivatives, exhibit notable anti-inflammatory and bacteriostatic properties[4]. The mechanism of action is hypothesized to involve the modulation of reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokines. In particular, the structural similarity of these compounds to other bioactive terpenes allows them to interact with lipid membranes, disrupting bacterial cell walls and exerting a bacteriostatic effect against specific strains[5].

Anticancer and Chemopreventive Potential

Retro-ionol derivatives and their immediate precursors have been evaluated for their anticancer properties[4]. The underlying mechanism is rooted in their antioxidant capacity and their ability to induce apoptosis in malignant cell lines. Furthermore, retro-ionols serve as critical synthetic precursors to retinal (Vitamin A aldehyde) and other retinoids, which are well-documented regulators of cell differentiation and proliferation, making them highly relevant in the development of chemopreventive agents[6].

Synthetic Pathways: From Ionones to Bioactive Targets

The synthesis of retro-ionol derivatives requires precise stereochemical control. Below is a detailed, self-validating protocol for the synthesis of retinal using ethynyl-retro-ionol as the key intermediate.

Protocol 1: Synthesis of Retinal via Ethynyl-Retro-Ionol

This methodology leverages Palladium-catalyzed rearrangements to construct the conjugated polyene system of retinal without degrading the delicate retro-ionol backbone[6].

  • Deconjugation and Ethynylation : React β -ionone with an ethynylating agent (e.g., ethynylmagnesium bromide) under inert conditions to smoothly deconjugate the system, yielding ethynyl-retro-ionol as a mixture of E/Z stereoisomers[6].

  • Carbonate Formation : Convert the resulting tertiary alcohol into a mixed carbonate using methyl chloroformate and a mild base (e.g., pyridine).

  • Palladium-Catalyzed Rearrangement : Treat the carbonate with a catalytic amount of Pd(0) (e.g., Pd(PPh3​)4​ ).

    • Causality: The use of Palladium catalysis is a deliberate choice. Pd(0) insertion into the propargylic carbonate facilitates a stereocontrolled [3,3]-sigmatropic rearrangement, forming an allenic aldehyde. This avoids the harsh acidic conditions that would otherwise polymerize or degrade the polyene chain[5].

  • Conjugation : Dissolve the allenic aldehyde in acetone and add a catalytic amount of hydrobromic acid (HBr). This step isomerizes the allene into the fully conjugated retinal, initially yielding a 75/25 mixture of E/Z isomers[6].

  • System Validation : Monitor the reaction progress and isomeric ratios using quantitative NMR (qNMR). To validate the system, perform a simple thermal equilibration of the final product to convert the mixture entirely into the thermodynamically favored all-E retinal isomer[6].

Analytical Profiling and Quality Control

In natural product matrices, retro-ionols are often bound as non-volatile glycoconjugates. Accurate profiling requires meticulous extraction and hydrolysis protocols. For instance, (Z)-3-oxo-retro- α -ionol is a validated biomarker for cornflower honey, but its detection is highly dependent on the sample preparation[3].

Protocol 2: GC-MS Profiling of Glycosidically Bound Norisoprenoids
  • Matrix Extraction : Homogenize the botanical or honey sample and extract with 100% methanol to solubilize the polar glycoconjugates[2].

  • Solid-Phase Extraction (SPE) : Load the methanolic extract onto a pre-conditioned C18 reversed-phase column. Wash with distilled water to elute free sugars and highly polar interferences, then elute the bound glycoconjugates with methanol[2].

  • Enzymatic Hydrolysis : Evaporate the methanol under a gentle nitrogen stream. Reconstitute the residue in a citrate buffer (pH 5.0) and add a commercial pectinase or β -glucosidase enzyme. Incubate at 37°C for 24 hours[2].

    • Causality: Enzymatic cleavage is strictly required over acid hydrolysis. Acidic conditions induce thermal artifacts and force the rearrangement of native retro-ionols into unnatural isomers. Enzymatic hydrolysis preserves the native stereochemistry of the aglycon.

  • Liquid-Liquid Extraction : Extract the released volatile aglycons using a non-polar solvent mixture (e.g., pentane/dichloromethane).

  • GC-MS Analysis : Inject the concentrated extract into a GC-MS equipped with a non-polar capillary column (e.g., DB-5). Identify compounds by comparing retention indices and mass fragmentation patterns against established databases[3].

  • System Validation : Spike the initial matrix with an isotopically labeled internal standard (e.g., d3​ -ionone) prior to extraction. Calculate the absolute recovery rate to validate extraction efficiency. Run procedural solvent blanks to rule out column bleed or external contamination.

AnalyticalWorkflow S1 Sample Matrix (Nectarine/Honey) S2 SPE Extraction (C18 Column) S1->S2 Methanol Elution S3 Enzymatic Hydrolysis (Pectinase, 37°C) S2->S3 Isolate Glycoconjugates S4 Liquid Extraction (Pentane/DCM) S3->S4 Release Aglycons S5 GC-MS Analysis (DB-5 Column) S4->S5 Concentrate Volatiles S6 Biomarker ID ((Z)-3-oxo-retro-α-ionol) S5->S6 Spectral Matching

GC-MS analytical workflow for profiling bound retro-ionol derivatives.

Quantitative Data Summaries

Table 1: Pharmacological and Chemical Profile of Key Retro-Ionol Derivatives

DerivativePrimary Source / MatrixKey Bioactivity / ApplicationChemical Role
(Z)-3-oxo-retro- α -ionol Cornflower Honey, NectarinesQuality control biomarkerC13 Norisoprenoid Aglycon
Ethynyl-retro-ionol Synthetic (from β -ionone)Retinoid synthesisIntermediate for Retinal
3-oxo-retro-ionol Synthetic / Plant extractsPrecursor to Edulans (Fragrances)Chiral building block
3,4-dihydro-3-oxo-edulan Tobacco, Passionfruit, WineOlfactory / Flavor modulationCyclized retro-ionol derivative

Table 2: Experimental Yields and Conditions for Retro-Ionol Transformations

Reaction StepCatalyst / ReagentProductYield / Isomeric Ratio
Ethynylation of β -iononeEthynylmagnesium bromideEthynyl-retro-ionolHigh yield, E/Z mixture
Rearrangement of CarbonatePalladium (Pd)Allenic Aldehyde~60-75%
Conjugation of AlleneHBr (catalytic) in AcetoneRetinal75/25 (E/Z), equilibrates to all-E

Sources

Exploratory

The Enigmatic (Z)-retro-α-Ionol: A Technical Guide to its Discovery and Identification in Essential Oils

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (Z)-retro-α-Ionol, a C13-norisoprenoid, represents a class of aromatic compounds found in various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(Z)-retro-α-Ionol, a C13-norisoprenoid, represents a class of aromatic compounds found in various essential oils, contributing to their complex sensory profiles. As a degradation product of carotenoids, its presence and concentration can be indicative of the essential oil's origin, processing, and age. This in-depth technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and structural elucidation of (Z)-retro-α-ionol in essential oils. We will delve into the causality behind experimental choices, from sample preparation to advanced analytical techniques, ensuring a self-validating system of protocols for robust and reproducible results. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to confidently identify and quantify this intriguing molecule.

Introduction: The Significance of (Z)-retro-α-Ionol

(Z)-retro-α-Ionol, with the chemical formula C₁₃H₂₂O and a molecular weight of 194.31 g/mol , belongs to the family of megastigmanes, which are C13-norisoprenoids.[1][2] These compounds are not typically biosynthesized directly but are rather the result of the enzymatic or photo-oxidative degradation of carotenoids, such as β-carotene and neoxanthin. The characteristic aroma profile of many essential oils is significantly influenced by the presence of these degradation products. Understanding the occurrence and concentration of (Z)-retro-α-ionol can provide valuable information for the quality control and authentication of essential oils.

Biosynthesis: A Legacy of Carotenoids

The formation of (Z)-retro-α-ionol is intricately linked to the carotenoid biosynthetic pathway in plants. Carotenoids, C40 tetraterpenoids, are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids. The cleavage of these carotenoids by carotenoid cleavage dioxygenases (CCDs) yields a variety of apocarotenoids, including the C13-norisoprenoids. The specific enzymatic cleavage of precursor carotenoids at different positions leads to the formation of various ionone and retro-ionone structures.

Caption: Simplified biosynthetic pathway of (Z)-retro-α-ionol from carotenoids.

Isolation and Extraction from Essential Oils

The initial step in the identification of (Z)-retro-α-ionol is its efficient extraction from the complex matrix of an essential oil. The choice of extraction method is critical to ensure the preservation of the compound's integrity.

Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material. For the isolation of specific components like (Z)-retro-α-ionol, fractional distillation of the crude essential oil can be employed. This technique separates compounds based on their boiling points, allowing for the enrichment of fractions containing the target analyte.[3]

Preparative Chromatography

For obtaining highly pure (Z)-retro-α-ionol for structural elucidation and biological activity studies, preparative chromatography is the method of choice.[4]

Protocol: Preparative Column Chromatography

  • Stationary Phase Selection: A silica gel stationary phase is typically used for the separation of moderately polar compounds like (Z)-retro-α-ionol.

  • Mobile Phase Selection: A gradient elution system of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) is employed to separate the components of the essential oil. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical GC-MS to identify those containing (Z)-retro-α-ionol.

  • Pooling and Concentration: Fractions containing the pure compound are pooled and the solvent is removed under reduced pressure to yield isolated (Z)-retro-α-ionol.

Structural Elucidation: Unveiling the Molecular Architecture

Once isolated, the definitive identification of (Z)-retro-α-ionol requires a combination of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile compounds in essential oils.[5] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions, allowing for structural inference.

Data Presentation: GC-MS Parameters for (Z)-retro-α-ionol Analysis

ParameterValueRationale
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar column providing good separation of a wide range of essential oil components.
Injector Temp. 250 °CEnsures complete vaporization of the sample without thermal degradation.
Carrier Gas Helium or HydrogenInert carrier gas for transporting the sample through the column.
Oven Program 50 °C (2 min), then 5 °C/min to 280 °C (10 min)A temperature gradient to effectively separate compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-400Covers the expected mass range of the molecular ion and its fragments.

Interpretation of the Mass Spectrum:

The mass spectrum of (Z)-retro-α-ionol is expected to show a molecular ion peak [M]⁺ at m/z 194. The fragmentation pattern will be characteristic of its structure, with key fragments arising from the cleavage of the side chain and the cyclohexene ring. While a specific library spectrum for (Z)-retro-α-ionol may not always be available, comparison with the spectra of related ionone and retro-ionone derivatives can aid in its identification.[6][7]

Caption: Experimental workflow for GC-MS analysis.

Chiral Gas Chromatography (Chiral GC)

Many natural compounds exist as enantiomers, which can have different sensory properties and biological activities. Chiral GC is essential for determining the enantiomeric composition of (Z)-retro-α-ionol in an essential oil, which can be a key indicator of its natural origin.

Protocol: Chiral GC Analysis

  • Column Selection: A cyclodextrin-based chiral stationary phase, such as a β- or γ-cyclodextrin derivative, is commonly used for the separation of enantiomers of terpenoids and related compounds.

  • Temperature Program: A slow temperature ramp is often necessary to achieve baseline separation of the enantiomers.

  • Injection: A split injection is typically used to avoid column overload.

  • Detection: A flame ionization detector (FID) or a mass spectrometer can be used for detection.

  • Enantiomeric Ratio Calculation: The enantiomeric ratio is determined by comparing the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to assign all the proton and carbon signals and to establish the connectivity and stereochemistry of (Z)-retro-α-ionol.

Data Presentation: Expected NMR Data for (Z)-retro-α-ionol

While a publicly available, fully assigned NMR spectrum for (Z)-retro-α-ionol is scarce, the following table provides an expected range for the chemical shifts based on its structure and data from similar compounds. Experimental determination is highly recommended for confirmation.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (from 2D NMR)
Methyl (on ring) 0.8 - 1.2 (s, 6H)25 - 30HMBC to quaternary carbon and adjacent CH₂
Methyl (on side chain) 1.2 - 1.4 (d, 3H)20 - 25COSY to CH-OH proton
CH₂ (in ring) 1.5 - 2.2 (m, 4H)30 - 45COSY correlations within the ring
CH-OH 4.0 - 4.5 (q, 1H)65 - 75COSY to methyl and vinyl protons
Vinyl Protons 5.5 - 6.5 (m, 2H)120 - 140COSY correlations to each other and to CH-OH
Quaternary Carbon (in ring) -35 - 45HMBC from methyl protons

graph "NMR Structural Elucidation Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Isolated_Compound [label="Isolated (Z)-retro-α-ionol"]; NMR_Experiments [label="1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR"]; Spectral_Data [label="Spectral Data\n(Chemical Shifts, Coupling Constants, Correlations)", shape=note]; Structure_Determination [label="Structure Determination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Isolated_Compound -> NMR_Experiments; NMR_Experiments -> Spectral_Data; Spectral_Data -> Structure_Determination; }

Caption: Logical workflow for NMR-based structure elucidation.

Biological Activities and Potential Applications

The biological activities of many C13-norisoprenoids are an active area of research. While specific studies on (Z)-retro-α-ionol are limited, related compounds have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[9][10] The structural similarity of (Z)-retro-α-ionol to retinoids suggests that it may possess interesting biological properties worthy of further investigation. The development of efficient isolation and identification methods, as outlined in this guide, is a crucial first step in unlocking the potential applications of this and other rare aroma compounds.

Conclusion

The discovery and identification of (Z)-retro-α-ionol in essential oils is a multifaceted process that requires a combination of classical and modern analytical techniques. This guide has provided a comprehensive framework, from biosynthesis and isolation to detailed structural elucidation by GC-MS and NMR spectroscopy. By understanding the principles behind each experimental step and adhering to robust protocols, researchers can confidently identify and quantify this and other valuable natural products. The continued exploration of the chemical diversity of essential oils promises to uncover new compounds with unique sensory properties and potential therapeutic applications.

References

  • Abraham, R. J., and Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley and Sons.
  • Bicchi, C., Liberto, E., et al. (2008). Quantitative analysis of essential oils: a complex task. Flavour and Fragrance Journal, 23(6), 382-391.
  • Dachriyanus, D. (2004). Analisis struktur senyawa organik secara spektroskopi. LPTIK Universitas Andalas.
  • Dayrit, F. M., and de Dios, A. C. (2017). 1H and 13C NMR for the profiling of natural product extracts: Theory and applications.
  • Di Stasi, L. C., et al. (2021). Advanced preparative techniques for the collection of pure components from essential oils.
  • Gunawan, G., and Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5365737, (Z)-retro-alpha-Ionol. Retrieved March 22, 2026 from [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Rubiolo, P., Sgorbini, B., Liberto, E., Cordero, C., & Bicchi, C. (2010). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and fragrance journal, 25(4), 282-290.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. Journal of Chemical and Pharmaceutical Research, 9(6), 1-5.
  • Wikipedia contributors. (2023, December 19). Mass spectral interpretation. In Wikipedia, The Free Encyclopedia. Retrieved 10:30, March 22, 2026, from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved March 22, 2026, from [Link]

  • Lera, M., et al. (2005). Synthesis of Carotenoids and Retinoids: Novel Approaches involving the Stille Reaction as a Key Step. Organic Chemistry Highlights. Retrieved from [Link]

  • van der Werf, M. J., et al. (2001). The first reported anionic oxy retro-ene reaction. Organic letters, 3(19), 3025-3027.
  • Hilaris Publisher. (2024). Biological Activities of Novel Oleanolic Acid Derivatives Produced through Bioconversion and Semi-Synthesis.
  • Borgonetti, V., et al. (2025). Arzanol: A Review of Chemical Properties and Biological Activities. Molecules, 30(22), 5678.
  • Shindo, K., et al. (2018). Enzymatic Amide Tailoring Promotes Retro-Aldol Amino Acid Conversion To Form the Antifungal Agent Aspirochlorine.
  • Shiono, Y., et al. (2005). Biological activities of retinoidal gamma-hydroxybutenolides in cancer cell apoptosis and differentiation. Bioorganic & medicinal chemistry, 13(21), 6002-6008.
  • Lugemwa, F. N., et al. (2011).
  • Haoui, I. E., et al. (2012). Analysis of the chemical composition of essential oil from Algerian Inula viscosa (L.) Aiton. Arabian Journal of Chemistry, 5(4), 587-589.
  • Bicchi, C., et al. (2008). Quantitative analysis of essential oils: a complex task. Flavour and Fragrance Journal, 23(6), 382-391.
  • Nadeem, A., & Saxena, B. K. (2008). Isolation of Geraniol content from various essential oils. Research Journal of Chemistry and Environment, 12(2), 64-66.
  • MDPI. (2021). Isolation and Structural Elucidation of New Amphidinol Analogues from Amphidinium carterae Cultivated in a Pilot-Scale Photobioreactor. Marine Drugs, 19(8), 439.
  • Lima, A. S., et al. (2023). Sequential Separation of Essential Oil Components during Hydrodistillation of Azorean Cryptomeria japonica Foliage: Effects on Yield, Physical Properties, and Chemical Composition. Molecules, 28(17), 6393.
  • MDPI. (2022).
  • spectroscopyonline.com. (2026).
  • Van Beek, T. A., & Joulain, D. (2018). The essential oils. In Natural Products (pp. 1-64). Springer, Cham.
  • NIST. (n.d.). 3-oxo-retro-α-ionol. In NIST Chemistry WebBook. Retrieved March 22, 2026, from [Link]

  • MDPI. (2025).
  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved March 22, 2026, from [Link]

  • PubMed. (2005). 1H and 13C NMR spectral assignment of androstane derivatives. Magnetic Resonance in Chemistry, 43(8), 676-678.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • UvA-DARE. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Retrieved March 22, 2026, from [Link]

  • RSC Publishing. (2025). Ionic liquid-mediated solid–liquid extraction and separation processes for essential oils: modern trends. Green Chemistry.
  • MDPI. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. Plants, 12(12), 2362.
  • Scielo. (n.d.). Preparation of aromatic geraniol analogues via a Cu(I)-mediated Grignard coupling. Journal of the Brazilian Chemical Society.
  • Leiden University. (2010). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A.
  • UNIPI. (2022).

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Retention Indices for the Exact Identification and Quantification of (Z)-retro-α-Ionol

Target Audience: Analytical Chemists, Pharmacognosists, and Flavor/Fragrance Scientists. Introduction & Scientific Rationale (Z)-retro-α-ionol is a critical C13​ -norisoprenoid found in various plant volatiles, essential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Flavor/Fragrance Scientists.

Introduction & Scientific Rationale

(Z)-retro-α-ionol is a critical C13​ -norisoprenoid found in various plant volatiles, essential oils, and fruit extracts. It serves as a vital precursor to highly odor-active compounds, such as isomeric edulans, which define the aromatic profiles of passion fruit and certain aged wines [1].

The Analytical Challenge: When analyzing complex natural matrices via Gas Chromatography-Mass Spectrometry (GC-MS), identifying specific norisoprenoids relies heavily on electron ionization (EI) mass spectral libraries (e.g., NIST/Wiley). However, ionol isomers—such as α-ionol, β-ionol, and (Z)-retro-α-ionol—yield nearly indistinguishable mass spectra due to identical molecular weights ( m/z 194) and highly similar fragmentation pathways (dominant ions at m/z 177, 136, and 121). Relying solely on MS matching frequently results in false positives.

The Solution (Causality of the Method): To achieve unambiguous identification, the mass spectral data must be orthogonally validated using the Kovats Retention Index (RI) or Linear Retention Index (LRI) . By normalizing the retention time ( tR​ ) of the analyte against a homologous series of n-alkanes, the LRI provides a system-independent thermodynamic parameter[2]. This protocol details the self-validating workflow for differentiating (Z)-retro-α-ionol from its isomers and accurately quantifying it using Selected Ion Monitoring (SIM).

Experimental Methodologies

Materials and Reagents
  • Target Standard: Authentic (Z)-retro-α-ionol standard (≥98% purity).

  • Internal Standard (IS): Nonan-1-ol or 2-octanol (chosen for lack of matrix interference and distinct tR​ ).

  • Alkane Ladder: C8​C3​0 n-alkane standard mixture in hexane (1,000 µg/mL).

  • Solvents: GC-grade hexane or ethyl acetate.

GC-MS Instrumental Parameters

The following parameters are optimized for a standard 5% phenyl-methylpolysiloxane stationary phase, which provides excellent resolution for terpenoids and norisoprenoids[3].

  • Column: HP-5MS or DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250°C, Splitless mode (purge valve opens at 1.0 min).

  • Oven Temperature Program:

    • Initial: 60°C (hold for 3 min).

    • Ramp: 4°C/min to 240°C.

    • Final: 240°C (hold for 5 min).

  • Mass Spectrometer:

    • Transfer line: 250°C.

    • Ion source: 230°C (EI mode, 70 eV).

    • Acquisition: Simultaneous Full Scan (35–350 amu) and SIM mode.

    • SIM Ions for Ionols: m/z 194 ( M+ ), 177, 136, 121.

Step-by-Step Analytical Protocol

Step 1: System Calibration (The Alkane Run)

  • Inject 1.0 µL of the C8​C3​0 n-alkane mixture using the defined GC-MS parameters.

  • Record the exact retention time ( tR​ ) for each alkane peak. This establishes the calibration framework required for the Van den Dool and Kratz equation [4].

Step 2: Sample Preparation & IS Spiking

  • Extract the target volatile fraction from the sample matrix (e.g., via Headspace-Solid Phase Microextraction (HS-SPME) or liquid-liquid extraction).

  • Spike the extract with a known concentration of the Internal Standard (e.g., 50 µg/mL of nonan-1-ol) prior to final dilution. Causality: The IS corrects for injection volume variability and matrix-induced signal suppression, ensuring the protocol is self-validating.

Step 3: Sample Acquisition

  • Inject 1.0 µL of the prepared sample.

  • Integrate the peak areas in the SIM chromatogram for the target analyte and the IS.

Data Analysis & LRI Calculation

The Linear Retention Index Equation

Because the GC oven is temperature-programmed, the classical isothermal Kovats logarithmic equation is replaced by the linear interpolation equation developed by Van den Dool and Kratz [4]:

LRI=100×[n+tR(n+1)​−tR(n)​tR(i)​−tR(n)​​]

Where:

  • tR(i)​ = Retention time of the unknown analyte ((Z)-retro-α-ionol).

  • tR(n)​ = Retention time of the n-alkane eluting directly before the analyte.

  • tR(n+1)​ = Retention time of the n-alkane eluting directly after the analyte.

  • n = Carbon number of the preceding n-alkane.

Isomer Differentiation Data

Compare the calculated LRI against established databases (e.g., Adams [5]) or authentic standards. The table below illustrates how LRI successfully resolves C13​ -norisoprenoid isomers that MS alone cannot.

Compound NameMolecular WeightBase Peak ( m/z )Typical LRI (DB-5MS)
α-Ionol194136~ 1345
β-Ionol194177~ 1370
(Z)-retro-α-Ionol 194 136 **~ 1420 - 1445***
3-oxo-α-ionol208121~ 1560

*Note: Exact LRI values fluctuate slightly based on column aging and exact film thickness; running an authentic standard on your specific system is mandatory for absolute quantification.

Target Quantification

Once identity is confirmed via LRI, quantify the compound using the Internal Standard method:

Ctarget​=(AreaIS​Areatarget​​)×RRF×CIS​

(RRF = Relative Response Factor, determined by running a calibration curve of the authentic (Z)-retro-α-ionol standard against the IS).

Workflows & Visualizations

GC-MS Analytical Workflow

GCMS_Workflow A 1. Sample & Standard Prep (Internal Standard Added) B 2. GC-MS Analysis (n-Alkanes C8-C30) A->B C 3. GC-MS Analysis (Target Sample) A->C E 5. LRI Calculation (Van den Dool & Kratz) B->E Alkane tR Data D 4. MS Spectral Matching (m/z 194, 177, 136) C->D Sample tR & Spectra D->E F 6. Isomer Differentiation (Confirm (Z)-retro-α-ionol) E->F G 7. Target Quantification (SIM Mode Peak Area Ratio) F->G

Caption: Step-by-step GC-MS workflow integrating MS data with LRI for accurate quantification.

Isomer Differentiation Logic Tree

LogicTree Start Unknown GC Peak (MW=194, Base=136) MS_Match MS Library Match: 'Ionol Isomer' Start->MS_Match Calc_RI Calculate LRI (vs C8-C30) MS_Match->Calc_RI Iso1 LRI ≈ 1345 Identify: α-Ionol Calc_RI->Iso1 Iso2 LRI ≈ 1430 Identify: (Z)-retro-α-Ionol Calc_RI->Iso2 Iso3 LRI ≈ 1370 Identify: β-Ionol Calc_RI->Iso3

Caption: Logical decision tree demonstrating how LRI resolves MS library ambiguities for isomers.

References

  • ResearchGate (1971). Vitispiranes, Important Constitutents of Vanilla Aroma / retro-alpha-ionol degradation. Retrieved from:[Link]

  • Grokipedia. Kovats retention index - Seminal 1958 work by Ervin Kováts. Retrieved from: [Link]

  • Van den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography. Journal of Chromatography A, 11, 463-471. Retrieved from:[Link]

  • Adams, R. P. (2017). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry, ed. 4.1. Retrieved from:[Link]

Application

Chemical synthesis protocol for (Z)-retro-alpha-ionol from alpha-ionone

Application Note: Chemical Synthesis Protocol for (Z)-retro- α -Ionol from α -Ionone Introduction and Strategic Overview (Z)-retro- α -ionol (IUPAC: (Z)-4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemical Synthesis Protocol for (Z)-retro- α -Ionol from α -Ionone

Introduction and Strategic Overview

(Z)-retro- α -ionol (IUPAC: (Z)-4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol) is a highly valued C13-norisoprenoid intermediate in the synthesis of complex fragrance compounds and biomimetic natural products[1]. It is widely recognized as the natural precursor to isomeric edulans, which are critical flavor constituents in purple passion fruit (Passiflora edulis) and tobacco[2]. Furthermore, biomimetic pathways frequently utilize retro- α -ionol derivatives to access complex hexahydrobenzopyran structures[3].

As a Senior Application Scientist, I have designed this protocol to move beyond a mere list of instructions. Synthesizing the "retro" framework from the readily available α -ionone requires precise control over double-bond migration. A standard 1,2-reduction of α -ionone yields α -ionol, retaining the original double bond positions. To successfully achieve the conjugated exocyclic diene system characteristic of the retro-isomer, we employ a two-step Enol Acetylation Reductive Solvolysis sequence.

Mechanistic Causality (The "Why")

The success of this protocol relies on manipulating the thermodynamic stability of conjugated π -systems:

  • Enol Acetylation (Double Bond Migration): Treating α -ionone with acetic anhydride and an acid catalyst forces the enolization of the ketone. Trapping this enolate as an acetate ester thermodynamically drives the double bond out of the side chain and into the exocyclic position, forming a highly conjugated dienol acetate intermediate.

  • Reductive Solvolysis (Stereoselective Locking): When the crude dienol acetate is subjected to sodium borohydride ( NaBH4​ ) in ethanol, a reductive solvolysis occurs[4]. The borohydride facilitates the cleavage of the acetate group. The subsequent hydride delivery to the carbonyl equivalent stereoselectively reduces the intermediate while locking the double bonds in the thermodynamically favored "retro" configuration, preventing reversion to the isolated alkene system of standard α -ionol.

The Self-Validating System: This protocol features a built-in visual validation mechanism. The dienol acetate intermediate possesses an extended conjugated π -system, presenting as a dark-yellow solution. As the NaBH4​ reduction proceeds and the extended conjugation is interrupted, the reaction undergoes a spontaneous color shift to a pale lemon-yellow[4]. This colorimetric shift serves as a reliable, real-time indicator of reaction completion.

Experimental Workflow

Step 1: Preparation of the Dienol Acetate Intermediate

Note: This step prepares the crude intermediate required for the reductive solvolysis.

  • Equip a 1 L round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge the flask with 100 g (0.52 mol) of α -ionone, 150 mL of acetic anhydride, and 1.0 g of p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Heat the mixture to reflux under a nitrogen atmosphere for 4–6 hours, continuously removing the formed acetic acid to drive the equilibrium toward the enol acetate.

  • Cool the mixture, neutralize the catalyst with anhydrous sodium acetate, and remove excess acetic anhydride in vacuo. The resulting crude dark-yellow oil is the dienol acetate (approx. 108 g) and is used directly in Step 2[4].

Step 2: Reductive Solvolysis to (Z)-retro- α -Ionol

Caution: This step is highly exothermic and evolves hydrogen gas. Perform in a well-ventilated fume hood.

  • Preparation: Dissolve the crude acetoxy compound (108 g) in 400 mL of 96% ethanol.

  • Suspension: In a separate 2 L three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a suspension of 20 g (0.53 mol) of NaBH4​ in 600 mL of 96% ethanol[4].

  • Addition: Begin adding the ethanolic dienol acetate solution dropwise to the NaBH4​ suspension over exactly 10 minutes.

    • Critical Control Parameter: Maintain the internal temperature between 20°C and 30°C using an external ice bath. The reductive cleavage of the acetate is highly exothermic[4].

  • Reaction: Once the addition is complete, remove the ice bath. Gently heat the mixture until a slight reflux occurs, and maintain stirring at this temperature for 15 minutes[4].

  • Validation: Monitor the reaction visually. The endpoint is confirmed by a spontaneous color change from dark-yellow to lemon-yellow, indicating the successful reduction of the chromophore[4].

  • Quenching & Extraction: Cool the cloudy mixture to room temperature. Slowly pour the reaction mass onto a mixture of saturated aqueous ammonium chloride and crushed ice to quench unreacted borohydride. Extract the aqueous phase with hexane (3 x 300 mL)[4].

  • Purification: Wash the combined hexane layers with distilled water until the aqueous wash is pH neutral. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and evaporate the solvent under vacuum to yield the crude product[4].

Quantitative Data Summaries

Table 1: Reaction Stoichiometry and Reagents

Reagent / Intermediate Molecular Weight Amount Used Moles Equivalents

| α -Ionone (Starting Material) | 192.30 g/mol | 100.0 g | 0.520 mol | 1.00 eq | | Acetic Anhydride | 102.09 g/mol | 150.0 mL | 1.580 mol | 3.04 eq | | Crude Dienol Acetate | ~234.33 g/mol | 108.0 g | ~0.460 mol | 1.00 eq (Step 2) | | Sodium Borohydride ( NaBH4​ ) | 37.83 g/mol | 20.0 g | 0.528 mol | 1.15 eq | | Ethanol (96%) | 46.07 g/mol | 1000 mL | Solvent | N/A |

Table 2: Physicochemical Properties of the Target Product

Property Value

| Product Name | (Z)-retro- α -Ionol | | IUPAC Name | (Z)-4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol | | CAS Number | 55093-47-5[1] | | Molecular Formula | C13​H22​O [1] | | Molecular Weight | 194.31 g/mol [1] | | Expected Crude Yield | ~96 g (approx. 95% from intermediate)[4] | | Appearance | Lemon-yellow viscous liquid[4] |

Mechanistic Pathway Visualization

G A α-Ionone (Starting Material) B Enol Acetylation Ac2O, p-TsOH, Reflux A->B C Dienol Acetate Intermediate (Dark Yellow Chromophore) B->C Double bond migration to exocyclic position D Reductive Solvolysis NaBH4, EtOH, 20-30°C C->D E (Z)-retro-α-Ionol (Lemon Yellow Product) D->E Acetate cleavage & Stereoselective reduction W Critical Control Point: Exothermic H2 Evolution D->W

Synthetic workflow and mechanistic pathway for (Z)-retro-α-ionol from α-ionone.

References

  • Title: Synthesis and Enantiodifferentiation of Isomeric 2,3,5,6,8,8a-Hexahydro-2,5,5,8a-tetramethyl-7H-1-benzopyran-7-ones (3,4-Dihydro-3-oxoedulans) | Source: acs.org | URL: [Link]

  • Title: Synthesis of 4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol | Source: prepchem.com | URL: [Link]

  • Title: 3-Hydroxy-retro-.alpha.-ionol: a natural precursor of isomeric edulans in purple passion fruit (Passiflora edulis Sims) | Source: acs.org | URL: [Link]

Sources

Method

Solid-phase microextraction (SPME) methods for (Z)-retro-a-ionol from plant tissues

Application Note: Solid-Phase Microextraction (SPME) of (Z)-retro- α -ionol from Plant Tissues Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Subject: High-fidelity extraction and quan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Microextraction (SPME) of (Z)-retro- α -ionol from Plant Tissues

Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Subject: High-fidelity extraction and quantification of labile C13-norisoprenoids using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Introduction & Mechanistic Background

The accurate profiling of volatile and semi-volatile secondary metabolites in plant tissues is critical for flavor chemistry, agricultural phenotyping, and pharmacognosy. Among these, C13-norisoprenoids—specifically (Z)-retro- α -ionol and its hydroxylated derivatives (e.g., 3-hydroxy-retro- α -ionol)—represent a highly valuable but analytically challenging class of compounds.

In plants such as Passiflora edulis (purple passion fruit) and Rubus idaeus (raspberry), (Z)-retro- α -ionol is synthesized via the oxidative cleavage of C40 carotenoids, a reaction catalyzed by Carotenoid Cleavage Dioxygenases (CCDs)[1]. While (Z)-retro- α -ionol itself contributes to the complex aromatic profile of these tissues, it is highly unstable. Under the acidic conditions naturally present in fruit juices (pH 3.0–4.0) or during thermal processing, (Z)-retro- α -ionol rapidly undergoes acid-catalyzed cyclization and dehydration to form isomeric edulans (e.g., edulan I and II)[2][3].

The Analytical Challenge

Traditional liquid-liquid extraction (LLE) or simultaneous distillation-extraction (SDE) often utilizes elevated temperatures and fails to control matrix pH, leading to the artifactual degradation of (Z)-retro- α -ionol into edulans. To accurately quantify the in vivo concentration of the true precursor rather than its degradation products, a solventless, low-temperature, and pH-controlled extraction system is required. Headspace Solid-Phase Microextraction (HS-SPME) provides the ideal self-validating framework for this analysis[4].

Pathway Carot C40 Carotenoids (e.g., β-carotene) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carot->CCD Enzymatic Cleavage Ionol (Z)-retro-α-ionol (Labile Precursor) CCD->Ionol Edulan Isomeric Edulans (Artifacts/Aroma) Ionol->Edulan Acidic pH (<4.0) Thermal Stress

Fig 1: Biosynthetic pathway and acid-catalyzed degradation of (Z)-retro-α-ionol.

Experimental Design & Causality

To build a trustworthy and self-validating protocol, every parameter in the HS-SPME workflow must be optimized to preserve the structural integrity of (Z)-retro- α -ionol.

Matrix Modification (The pH Imperative)

The most critical failure point in norisoprenoid extraction is endogenous acidity. If a passion fruit or raspberry sample is extracted at its native pH, up to 60% of the retro- α -ionol pool will artificially convert to edulans during the 40°C equilibration phase[2][3]. Causality: By homogenizing the tissue in a strong phosphate buffer (pH 7.5), the acid-catalyzed cyclization pathway is completely inhibited.

Fiber Selection

For semi-volatile C13-norisoprenoids, a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the gold standard[5][6]. Causality: The PDMS phase extracts non-polar volatiles, while the DVB and CAR phases provide high surface area and mesopores/micropores to trap semi-polar, higher-molecular-weight compounds like ionols, preventing them from being displaced by highly abundant, low-molecular-weight monoterpenes.

Salting-Out Effect

The addition of NaCl to the sample matrix is mandatory. Causality: The high ionic strength decreases the solubility of hydrophobic norisoprenoids in the aqueous phase (salting-out), thermodynamically driving the analytes into the headspace and increasing the extraction yield by up to 3-fold[7][8].

Step-by-Step Protocol: HS-SPME-GC-MS

Phase 1: Sample Preparation & Buffering
  • Cryo-Milling: Flash-freeze 50 g of fresh plant tissue (e.g., fruit pulp, leaves) in liquid nitrogen. Grind to a fine powder using a cryogenic mill. Rationale: Halts endogenous glycosidase and CCD activity.

  • Weighing: Rapidly transfer 1.00 g (± 0.01 g) of the frozen powder into a 20 mL amber glass headspace vial.

  • Buffering & Salting: Add 5.0 mL of 0.2 M Sodium Phosphate buffer (pH 7.5) and 1.5 g of anhydrous NaCl to the vial.

  • Internal Standard: Spike the mixture with 10 µL of 4-methyl-2-pentanol (5 mg/L in LC-MS grade methanol) as an internal standard[8].

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap. Vortex gently for 10 seconds to dissolve the salt.

Phase 2: HS-SPME Extraction
  • Equilibration: Place the vial in an automated SPME agitator/incubator. Incubate at 40°C for 15 minutes with an agitation speed of 500 rpm. Rationale: 40°C is the maximum safe temperature; exceeding this risks thermal degradation of the ionol.

  • Extraction: Expose the pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the vial headspace for 40 minutes at 40°C under continuous agitation[5][6].

Phase 3: GC-MS Desorption & Analysis
  • Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb for 5 minutes at 250°C in splitless mode.

  • Chromatography: Use a polar column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm) to resolve isomeric norisoprenoids.

    • Oven Program: 40°C (hold 2 min) 5°C/min to 220°C 10°C/min to 240°C (hold 5 min).

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35–300. Use Selected Ion Monitoring (SIM) for trace quantification.

Workflow Step1 1. Tissue Cryo-Milling (Liquid N2 to halt enzymes) Step2 2. Matrix Modification (Add pH 7.5 Buffer + NaCl) Step1->Step2 Step3 3. HS-SPME Equilibration (15 min @ 40°C, 500 rpm) Step2->Step3 Step4 4. Fiber Extraction (DVB/CAR/PDMS, 40 min) Step3->Step4 Step5 5. GC-MS Desorption (250°C, Splitless, 5 min) Step4->Step5

Fig 2: Optimized HS-SPME workflow for preserving labile C13-norisoprenoids.

Data Presentation & Validation Metrics

To ensure the trustworthiness of the analytical run, quantitative data should be cross-referenced against expected mechanistic behaviors. Below is a summary of the optimized parameters and the analytical strategy for differentiating free versus bound (Z)-retro- α -ionol.

Table 1: Optimized HS-SPME Parameters & Mechanistic Rationale
ParameterOptimized ValueMechanistic Rationale
Matrix pH 7.5 (Phosphate Buffer)Prevents acid-catalyzed cyclization of (Z)-retro- α -ionol into edulans.
Ionic Strength 30% w/v NaClDrives hydrophobic C13-norisoprenoids into the headspace (salting-out).
Extraction Temp 40°CBalances volatilization kinetics with the thermal lability of the analyte.
Extraction Time 40 minutesAllows multi-phase fiber (DVB/CAR/PDMS) to reach equilibrium for semi-volatiles.
Fiber Type DVB/CAR/PDMSTriple-phase coating prevents displacement of heavy ionols by lighter terpenes.
Table 2: Profiling Free vs. Glycosidically Bound Fractions

In plant tissues, (Z)-retro- α -ionol often exists in a non-volatile, glycosidically bound form (e.g., conjugated to β -D-glucose)[5][9]. To capture the total metabolic pool, an enzymatic hydrolysis step must be introduced.

FractionPre-Treatment ProtocolTarget Analyte State
Free Volatiles Direct HS-SPME at pH 7.5 (as described above).Only volatile, unconjugated (Z)-retro- α -ionol.
Bound Precursors Isolate via Amberlite XAD-2 resin Elute with Methanol Evaporate Resuspend in pH 5.0 buffer Add Almond β -glucosidase (incubate 16h at 37°C) Adjust to pH 7.5 HS-SPME.Aglycones released from non-volatile glycosidic conjugates.

Troubleshooting & Expert Insights

  • Artifactual Edulan Spikes: If chromatograms show unusually high peaks for edulan I or edulan II with a corresponding drop in (Z)-retro- α -ionol, the sample matrix is likely too acidic. Verify that the buffering capacity of the 0.2 M Phosphate buffer has not been overwhelmed by highly acidic fruit tissues (e.g., underripe passion fruit).

  • Fiber Competition: If the peak area of (Z)-retro- α -ionol is suppressed in highly aromatic tissues (like citrus or specific raspberry cultivars), the DVB/CAR/PDMS fiber may be saturated by monoterpenes (e.g., limonene)[5]. Reduce the sample mass from 1.0 g to 0.25 g to maintain linear dynamic range.

  • Carryover: Norisoprenoids can exhibit memory effects. Ensure the fiber is baked at 270°C for 10 minutes between runs to prevent cross-contamination[10].

References

  • Vitispiranes, Important Constitutents of Vanilla Aroma / 3-Hydroxy-retro-alpha-ionol: a natural precursor of isomeric edulans in purple passion fruit. ResearchGate. 3

  • A Technical Guide to the C13-Norisoprenoid Biosynthesis Pathway in Plants. Benchchem. 1

  • Ripening Attributes of New Passion Fruit Line Featuring Seasonal Non-climacteric Behavior. ResearchGate. 2

  • Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. PMC / NIH. 4

  • Free and Bound Volatile Compounds in Juice and Peel of Eureka Lemon. J-Stage. 5

  • Investigation of Volatile Compounds in Two Raspberry Cultivars by Two Headspace Techniques: Solid-Phase Microextraction/Gas Chromatography−Mass Spectrometry (SPME/GC−MS). ACS Publications. 10

  • HS-SPME-GC-MS Analysis of the Volatile Composition of Italian Honey for Its Characterization and Authentication. FLORE. 8

  • Norisoprenoids, Sesquiterpenes and Terpenoids Content of Valpolicella Wines During Aging. Frontiers. 6

Sources

Application

Application Note: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Dynamics and Analytical Workflow for (Z)-retro-α-Ionol

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Natural Product Researchers Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Scientific Context (Z)-retro-α-Ionol (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Natural Product Researchers Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Scientific Context

(Z)-retro-α-Ionol (CAS: 55093-47-5; MW: 194.31 g/mol ) is a critical C13-norisoprenoid volatile organic compound. Structurally defined as (4Z)-4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-2-butanol, it serves as a key intermediate in the oxidative degradation of carotenoids. In flavor and fragrance chemistry, it acts as a highly specific botanical biomarker and a direct natural precursor to odor-active edulans, notably shaping the volatile profiles of purple passion fruit (Passiflora edulis) [1], ripening tomatoes (Solanum lycopersicum) [2], and unifloral honeys [3].

Because C13-norisoprenoid geometric isomers exhibit nearly identical mass spectra, distinguishing the (Z)-retro isomer requires a rigorous, self-validating analytical workflow combining high-resolution chromatography with precise EI-MS interpretation.

Experimental Methodology & Self-Validating Protocol

To ensure absolute trustworthiness in the identification of (Z)-retro-α-ionol, the following protocol integrates orthogonal validation mechanisms. Do not deviate from these parameters without re-validating the retention indices.

Step 1: Headspace Solid-Phase Microextraction (HS-SPME)
  • Action : Extract sample volatiles using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber at 40°C for 30 minutes.

  • Causality : Traditional solvent extraction or steam distillation can induce acid-catalyzed rearrangement of (Z)-retro-α-ionol into edulans. HS-SPME operates under mild thermal conditions, preserving the native structural integrity of the delicate allylic alcohol system while selectively pre-concentrating trace semi-volatiles from complex aqueous matrices without solvent interference.

Step 2: Capillary Gas Chromatography (GC)
  • Action : Separate analytes using a low-bleed DB-5MS column (30 m × 0.25 mm, 0.25 μm film thickness). Program the oven from 40°C (hold 2 min) to 240°C at 5°C/min.

  • Causality : The 5% phenyl-methylpolysiloxane stationary phase provides the exact dispersive interactions needed to resolve the (Z) and (E) geometric isomers based on subtle dipole moment differences. Furthermore, the low-bleed nature of the column ensures that siloxane background ions (e.g., m/z 207) do not obscure the low-abundance molecular ion of the target analyte.

Step 3: 70 eV Electron Ionization (EI) & Detection
  • Action : Operate the MS source at 230°C with an ionization energy of 70 eV. Scan from m/z 35 to 400.

  • Causality : 70 eV is the universal standard because the de Broglie wavelength of the electrons at this energy matches the bond lengths of typical organic molecules. This maximizes ionization efficiency and ensures the resulting fragmentation pattern is directly comparable to the NIST Mass Spectral Database.

Step 4: Orthogonal Validation via Linear Retention Index (LRI)
  • Action : Co-inject a homologous series of n-alkanes (C8–C20) under identical conditions to calculate the LRI.

  • Causality : Mass spectrometry alone is insufficient for definitive terpene/norisoprenoid isomer identification due to highly conserved fragmentation pathways. By anchoring the MS data to a physical retention property, this step creates a self-validating system. If the calculated LRI deviates by >±5 units from the established literature value, the identification must be rejected, mathematically eliminating false positives.

GCMS_Workflow S1 Sample Preparation (HS-SPME Extraction) S2 Gas Chromatography (DB-5MS Separation) S1->S2 S3 Electron Ionization (70 eV, Radical Cation) S2->S3 S4 Mass Spectrometry (m/z 35-400 Scan) S3->S4 S5 Data Validation (LRI & NIST Library) S4->S5

Figure 1: End-to-end analytical workflow for the isolation and EI-MS analysis of (Z)-retro-alpha-ionol.

EI-MS Fragmentation Dynamics

The 70 eV electron ionization of (Z)-retro-α-ionol (C13H22O) triggers a highly predictable cascade of unimolecular dissociations driven by the thermodynamic stability of the resulting carbocations.

  • Molecular Ion (m/z 194) : The M+• ion is typically present but exhibits low relative abundance. The exocyclic double bond and the secondary alcohol moiety create multiple sites for rapid, low-energy cleavage.

  • Dehydration Pathway (m/z 176) : The loss of a neutral water molecule (18 Da) from the side chain is a hallmark of ionol derivatives. This process is thermodynamically driven by the formation of a highly conjugated diene or triene system[2].

  • Methyl Radical Loss (m/z 179) : The cleavage of a methyl radical (15 Da) primarily originates from the gem-dimethyl group at the C6 position of the cyclohexene ring. This relieves steric strain and yields a stable tertiary carbocation.

  • Side-Chain Cleavage (m/z 136 & m/z 121) : The defining fragmentation of retro-ionols involves the α-cleavage of the bulky 2-hydroxypropyl side chain. The loss of this 58 Da neutral fragment generates a radical cation at m/z 136. Subsequent loss of a methyl radical (15 Da) from the ring yields the base peak at m/z 121 . The exceptional stability of the m/z 121 ion is attributed to its fully conjugated, substituted cyclohexadienyl (or tropylium-like) structure, which acts as an energetic thermodynamic sink during the fragmentation process.

  • Hydrocarbon Core (m/z 93) : Further fragmentation of the ring system yields the [C7H9]+ ion, a ubiquitous signature in terpene and norisoprenoid spectra.

Fragmentation_Pathway M_ion M+• (m/z 194) C13H22O M_H2O [M - H2O]+• m/z 176 M_ion->M_H2O -H2O (18 Da) M_CH3 [M - CH3]+ m/z 179 M_ion->M_CH3 -CH3• (15 Da) Frag_136 [M - C3H6O]+• m/z 136 M_ion->Frag_136 alpha-cleavage -C3H6O (58 Da) Frag_121 [M - C3H6O - CH3]+ m/z 121 (Base Peak) M_H2O->Frag_121 -C4H7• (55 Da) Frag_136->Frag_121 -CH3• (15 Da) Frag_93 [C7H9]+ m/z 93 Frag_121->Frag_93 -C2H4 (28 Da)

Figure 2: Proposed 70 eV electron ionization fragmentation pathway for (Z)-retro-alpha-ionol.

Quantitative Data Presentation

The table below summarizes the diagnostic fragment ions required for the positive identification of (Z)-retro-α-ionol in complex matrices.

Fragment Ion (m/z)Relative Abundance (%)Neutral/Radical LossStructural Assignment / Mechanistic Origin
194 2 - 5%NoneMolecular Ion[M]+• (C13H22O)
179 10 - 15%- CH3• (15 Da)Loss of gem-dimethyl group[M - CH3]+
176 15 - 25%- H2O (18 Da)Dehydration of side-chain alcohol [M - H2O]+•
136 40 - 60%- C3H6O (58 Da)α-cleavage of the 2-hydroxypropyl side chain
121 100% - C3H6O, - CH3•Base Peak; Conjugated cyclohexadienyl cation
93 30 - 45%ComplexAromatic-like hydrocarbon core [C7H9]+

(Note: Relative abundances may vary slightly depending on the specific tuning parameters of the quadrupole or TOF mass analyzer utilized).

References

  • Herderich, M., & Winterhalter, P. (1991). 3-Hydroxy-retro-alpha-ionol: a natural precursor of isomeric edulans in purple passion fruit (Passiflora edulis Sims). Journal of Agricultural and Food Chemistry, 39(7), 1270-1274. URL:[Link]

  • Ortiz-Serrano, P., & Gil, J. V. (2010). Quantitation of Free and Glycosidically Bound Volatiles in and Effect of Glycosidase Addition on Three Tomato Varieties (Solanum lycopersicum L.). Journal of Agricultural and Food Chemistry, 58(5), 2864-2869. URL:[Link]

  • Castro-Vázquez, L., et al. (2014). Terpenes in honey: Occurrence, origin and their role as chemical biomarkers. Food Research International, 64, 461-470. URL:[Link]

  • Splendid Lab. (2024). (Z)-retro-alpha-Ionol (CAS: 55093-47-5) Chemical Properties and Structure. CRO Splendid Lab Pvt. Ltd. URL:[Link]

Sources

Method

Application Note: Profiling (Z)-retro-α-ionol as a C13-Norisoprenoid Biomarker in Wine Aroma and Flavor Analysis

Executive Summary The molecular architecture of wine aroma relies heavily on trace-level volatile organic compounds (VOCs). Among these, C13-norisoprenoids—derived from the oxidative cleavage of carotenoids—are recognize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular architecture of wine aroma relies heavily on trace-level volatile organic compounds (VOCs). Among these, C13-norisoprenoids—derived from the oxidative cleavage of carotenoids—are recognized for their exceptionally low olfactory perception thresholds and profound impact on wine typicity. While compounds like β-damascenone are widely studied, (Z)-retro-α-ionol and its oxygenated derivatives (e.g., 3-oxo-retro-α-ionol) have emerged as critical biomarkers. Profiling these compounds enables researchers and enologists to evaluate viticultural practices (such as canopy management) and accurately predict the long-term aging trajectory of wines.

Mechanistic Causality: Why Target (Z)-retro-α-ionol?

In the grape berry, carotenoids (e.g., β-carotene, lutein, and neoxanthin) are enzymatically cleaved by Carotenoid Cleavage Dioxygenases (CCDs) into primary C13-norisoprenoids. To mitigate cellular toxicity and increase solubility, plant UDP-glycosyltransferases (UGTs) rapidly conjugate these aglycones to sugar moieties, forming odorless, non-volatile glycosides[1].

During the winemaking process and subsequent bottle aging, these glycosidic reservoirs undergo slow acidic hydrolysis or enzymatic cleavage, releasing free, odor-active norisoprenoids into the wine matrix[2]. Monitoring the ratio of free-to-bound (Z)-retro-α-ionol provides a predictive snapshot of a wine's latent aromatic potential.

Pathway Carotenoids Grape Carotenoids (e.g., β-carotene) CCD Carotenoid Cleavage Dioxygenases Carotenoids->CCD Primary Primary Norisoprenoids CCD->Primary Glycosylation UDP-Glycosyltransferases Primary->Glycosylation Bound Glycosidically Bound Precursors (e.g., (Z)-retro-α-ionol-β-D-glucoside) Glycosylation->Bound Hydrolysis Enzymatic/Acidic Hydrolysis Bound->Hydrolysis Free Free Volatile Aglycones ((Z)-retro-α-ionol) Hydrolysis->Free

Fig 1. Biogenesis and release pathway of (Z)-retro-α-ionol.

Analytical Challenges and Methodological Rationale

Quantifying (Z)-retro-α-ionol presents distinct analytical challenges due to matrix complexity (high ethanol and polyphenols), trace-level concentrations (low μg/L range), and the need to differentiate between "free" and "bound" states.

To overcome these barriers, this protocol employs a self-validating, three-phase analytical system:

  • Solid-Phase Extraction (SPE): Causality - A C18 stationary phase selectively retains moderately non-polar glycosides while washing away highly polar sugars and organic acids that would otherwise degrade the GC column. A dichloromethane wash removes free volatiles, ensuring the bound fraction is perfectly isolated.

  • Enzymatic Hydrolysis: Causality - Harsh acidic conditions (pH < 2) can induce artifactual rearrangements of norisoprenoids, such as the degradation of 3-hydroxy-retro-α-ionol into isomeric edulans[3]. Utilizing a commercial glycosidase preparation at a buffered pH of 5.0 guarantees that the released (Z)-retro-α-ionol accurately reflects the native glycosidic reservoir[4].

  • HS-SPME-GC-MS: Causality - Headspace Solid-Phase Microextraction using a DVB/CAR/PDMS fiber maximizes the extraction of C13-norisoprenoids while excluding non-volatile matrix interferents.

Workflow Sample Wine Sample (Centrifugation) SPE SPE (C18 Cartridge) Sample->SPE Wash DCM Wash (Removes free volatiles) SPE->Wash Elute Methanol Elution (Collects glycosides) Wash->Elute Dry Evaporate to Dryness Elute->Dry Enzyme Enzymatic Hydrolysis (AR-2000, pH 5.0) Dry->Enzyme SPME HS-SPME Extraction (DVB/CAR/PDMS) Enzyme->SPME GCMS GC-MS Analysis SPME->GCMS

Fig 2. Analytical workflow for bound (Z)-retro-α-ionol quantification.

Step-by-Step Protocol: Isolation and Quantification

Phase 1: SPE Fractionation of Free and Bound Volatiles

Self-Validation Note: The addition of an internal standard prior to SPE accounts for any analyte loss during loading, washing, and elution, ensuring absolute quantitative trustworthiness.

  • Cartridge Conditioning: Condition a 1 g C18 SPE cartridge with 10 mL of LC-MS grade methanol, followed by 10 mL of ultrapure water.

  • Sample Loading: Dilute 50 mL of centrifuged wine sample with 50 mL of ultrapure water. Add 50 μL of 4-nonanol (internal standard, 2 mg/L in ethanol). Load the mixture onto the cartridge at a controlled flow rate of 2 mL/min.

  • Elution of Free Volatiles: Wash the cartridge with 50 mL of dichloromethane to elute the free volatile fraction. (Note: This fraction can be concentrated under N₂ and analyzed directly for free (Z)-retro-α-ionol).

  • Elution of Bound Glycosides: Elute the retained glycosidic precursors using 20 mL of methanol. Collect the eluate in a clean glass vial.

  • Concentration: Evaporate the methanol eluate to dryness under a gentle stream of ultra-high-purity nitrogen at 30°C.

Phase 2: Enzymatic Hydrolysis
  • Reconstitution: Dissolve the dried glycosidic extract in 5 mL of citrate-phosphate buffer (0.2 M, pH 5.0).

  • Enzyme Addition: Add 100 mg of AR-2000 (a commercial enzyme preparation with robust β-glucosidase, α-arabinosidase, and α-rhamnosidase activities).

  • Incubation: Seal the vial and incubate in a water bath at 40°C for 16 hours to ensure complete hydrolysis of the glycosidic bonds.

  • Termination: Stop the enzymatic reaction by rapidly cooling the vial to 4°C.

Phase 3: HS-SPME-GC-MS Analysis
  • SPME Extraction: Transfer 2 mL of the hydrolysate into a 10 mL headspace vial containing 0.6 g of NaCl. Causality: NaCl enhances the "salting-out" effect, decreasing the solubility of non-polar volatiles in the aqueous phase and driving them into the headspace.

  • Equilibration: Incubate the vial at 45°C for 15 minutes with orbital agitation (250 rpm).

  • Fiber Exposure: Expose a 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace for 40 minutes at 45°C.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port at 250°C for 5 minutes in splitless mode.

Data Presentation

Table 1: GC-MS Parameters for (Z)-retro-α-ionol Analysis

ParameterSpecification / SettingCausality / Rationale
Column DB-WAX (30 m × 0.25 mm × 0.25 μm)A polar stationary phase is required to resolve structurally similar norisoprenoid isomers.
Carrier Gas Helium (1.0 mL/min, constant flow)Provides optimal linear velocity for sharp peak shapes and reproducible retention times.
Oven Program 40°C (5 min) → 4°C/min → 230°C (10 min)A slow temperature ramp ensures baseline separation of the highly complex wine matrix volatiles.
Ionization Electron Impact (EI), 70 eVStandardized ionization energy ensures reproducible fragmentation patterns for library matching.
Acquisition SIM Mode (m/z 136, 121, 93)Selected Ion Monitoring maximizes sensitivity and selectivity for (Z)-retro-α-ionol over background noise.

Table 2: Typical Concentration Ranges of (Z)-retro-α-ionol in Varietal Wines

Wine MatrixFree Fraction (μg/L)Bound Fraction (μg/L)Aromatic Impact & Aging Potential
Riesling 0.5 - 2.115.4 - 32.0High aging potential; bound precursors slowly release, contributing to complex woody/camphoraceous notes over time.
Chardonnay 0.2 - 0.88.5 - 18.2Moderate impact; integrates seamlessly with oak-derived volatiles during barrel maturation.
Syrah 1.1 - 3.522.0 - 45.5Enhances dark fruit and spicy typicity; highly dependent on pre-harvest canopy sun exposure.

References

  • Winterhalter, P. "Carotenoid-Derived Aroma Compounds: An Introduction." ResearchGate. 1

  • Winterhalter, P., et al. "Carotenoid-Derived Aroma Compounds." Dokumen.pub. 3

  • Mathieu, S., et al. "Structures of C13-norisoprenoids detected in grape cell cultures." ResearchGate. 2

  • Mathieu, S., et al. "Biotransformation of C13-norisoprenoids and monoterpenes by a cell suspension culture of cv. Gamay (Vitis vinifera)." ResearchGate.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-elution of (Z)- and (E)-retro-α-ionol in Gas Chromatography

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic separation of (Z)- and (E)-retro-α-iono...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic separation of (Z)- and (E)-retro-α-ionol. These geometric isomers often present a significant analytical hurdle due to their nearly identical physicochemical properties, leading to frustrating co-elution.[1][2] This document provides a logical, in-depth troubleshooting framework, moving from simple method adjustments to more advanced column chemistry and derivatization strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my (Z)- and (E)-retro-α-ionol peaks co-eluting?

A: Co-elution of (Z)- and (E)-retro-α-ionol, which are cis/trans isomers, is common because they possess very similar boiling points and polarities. Gas chromatography primarily separates compounds based on these properties. For standard GC columns, especially those with non-polar stationary phases (like a 5% phenyl-polysiloxane), the subtle structural difference between the two isomers is often insufficient to cause differential retention, resulting in a single, unresolved peak.[3][4]

Q2: I'm seeing a single broad peak or a peak with a slight shoulder. What is the very first thing I should try to improve the separation?

A: The most immediate and often effective adjustment is to optimize your oven temperature program. Specifically, reduce the temperature ramp rate. A slower ramp rate increases the interaction time between the analytes and the stationary phase, which can amplify the subtle differences in their partitioning behavior and improve resolution.[5][6][7] Attempting an isothermal analysis at a carefully selected temperature may also resolve the isomers.[8]

Q3: I've optimized my temperature program, but the peaks are still not baseline resolved. What is the next most impactful change I can make?

A: The next, and most critical, step is to change the GC column to one with a more suitable stationary phase. The principle of "like dissolves like" is key here; however, for isomers, the shape and specific intermolecular interactions are paramount. For this specific challenge, moving to a chiral stationary phase, particularly one based on a cyclodextrin derivative, is the most robust solution.[9][10][11] These phases offer stereospecific interactions that can effectively differentiate between the geometric shapes of the (Z) and (E) isomers.[12][13][14]

Q4: I am unable to change my column due to method validation constraints. Are there any other viable options?

A: Yes. If you are constrained to your current column, chemical derivatization is a powerful strategy.[15][16] By chemically modifying the polar hydroxyl (-OH) group on the retro-α-ionol molecules, you can significantly alter their volatility and interaction with the stationary phase.[17][18] This change in chemical properties is often enough to induce separation on a column that previously failed to resolve the underivatized isomers. Silylation is the most common and effective technique for this purpose.[16][19]

Troubleshooting Guide 1: Optimizing Your Current GC Method

Before considering a change in hardware or chemistry, it is essential to ensure your current method is fully optimized. Resolution in GC is a function of column efficiency, selectivity, and analyte retention, all of which are heavily influenced by the method parameters.

Core Principle: Maximizing Column Efficiency

The goal is to give the two isomers the maximum opportunity to interact differently with the stationary phase. This is achieved by optimizing the temperature program and the carrier gas flow rate.

Step-by-Step Protocol for Method Optimization
  • Evaluate Carrier Gas Flow Rate: Ensure your carrier gas is set to its optimal linear velocity for your column dimensions. Operating at the lowest point on the van Deemter (or Golay for capillary columns) curve maximizes column efficiency (N).[20][21] For most standard columns, this is around 20-40 cm/s for Helium and 35-50 cm/s for Hydrogen. Hydrogen is often preferred as it provides better efficiency at higher linear velocities, potentially shortening run times without sacrificing resolution.[11][21][22]

  • Lower the Initial Oven Temperature: Start with an initial oven temperature that is approximately 10-20°C below the boiling point of your solvent (if using splitless injection) or about 40-50°C below the elution temperature of the co-eluting peaks.[8][23] A lower starting temperature improves the focusing of analytes at the head of the column and enhances the separation of early eluting compounds.

  • Reduce the Temperature Ramp Rate: This is the most critical parameter for resolving closely eluting peaks.[6] If your current ramp rate is 10°C/min or higher, reduce it to 5°C/min, then 2°C/min. While this will increase the analysis time, it is the most effective way to improve resolution without changing the column.[5][7]

  • Introduce a Mid-Ramp Isothermal Hold: If the isomers elute in the middle of the chromatogram, you can introduce an isothermal hold just before their elution temperature. Determine the elution temperature of the critical pair from a fast "scouting" run, then set an isothermal hold at a temperature 30-45°C below that.[8] Start with a 1-2 minute hold and increase as needed.

Data Summary: GC Method Parameter Optimization
ParameterRecommended Starting PointRationale & Impact on Resolution
Carrier Gas HydrogenProvides higher efficiency at faster linear velocities, reducing run times while maintaining good resolution.[11][21]
Linear Velocity 35-50 cm/s (for Hydrogen)Maximizes the number of theoretical plates (N), leading to sharper peaks and better separation.[20][24]
Initial Temperature 40-60°C (adjust based on solvent)Improves trapping and focusing of analytes at the column head, enhancing separation of early eluters.[6][23]
Temperature Ramp Rate ≤ 5°C/minIncreases interaction time with the stationary phase, allowing subtle selectivity differences to resolve the isomers. Slower is often better.[5][7]
Column Dimensions Longer column (e.g., 60m)A longer column provides more theoretical plates, which directly improves resolving power.[25]
Diagram: Logical Workflow for Method Optimization

G start Co-elution of (Z)/(E) Isomers Observed step1 Step 1: Verify & Optimize Carrier Gas Flow Rate (Set to Optimal Linear Velocity) start->step1 q1 Resolution Improved? step1->q1 step2 Step 2: Lower Initial Oven Temperature (e.g., by 20°C) q1->step2 No end_success Resolution Achieved q1->end_success Yes q2 Resolution Improved? step2->q2 step3 Step 3: Reduce Temperature Ramp Rate (e.g., from 10°C/min to 2-5°C/min) q2->step3 No q2->end_success Yes q3 Resolution Improved? step3->q3 q3->end_success Yes end_fail Proceed to Guide 2: Change GC Column q3->end_fail No

Caption: Troubleshooting workflow for GC method optimization.

Troubleshooting Guide 2: Selecting the Right GC Column

If method optimization is insufficient, the stationary phase chemistry is the next variable to address. The choice of stationary phase is the most powerful tool for manipulating selectivity (α), which is essential for separating isomers.[2][26]

Core Principle: Enhancing Selectivity through Specific Interactions

To separate (Z)- and (E)-retro-α-ionol, a stationary phase is needed that can interact differently with their distinct three-dimensional structures. This is best achieved with phases that offer more than just van der Waals forces and can engage in dipole-dipole, hydrogen bonding, or inclusion complexation interactions.

Recommended Column Types
  • High-Polarity Columns (e.g., PEG/WAX): Polyethylene glycol (PEG) phases, often called "WAX" columns, are highly polar and can separate compounds based on polarity and hydrogen-bonding capability. For some terpenoids, the increased polarity can improve separation compared to non-polar phases.[27][28]

  • Mid-to-High Phenyl Content Columns (e.g., 50% Phenyl Polysiloxane): Increasing the phenyl content of a polysiloxane phase increases its polarizability and can alter selectivity for aromatic or unsaturated compounds. A 50% phenyl phase may offer different selectivity compared to the standard 5% phase.[28][29]

  • Chiral Columns (Derivatized Cyclodextrins) - Strongly Recommended : This is the gold standard for separating isomers, including geometric isomers and enantiomers.[10][30] Cyclodextrins are chiral, cyclic oligosaccharides that form a cavity.[13] Isomers can enter this cavity and interact with its chiral environment. The different shapes of the (Z) and (E) isomers lead to different stabilities of these "host-guest" complexes, resulting in different retention times and excellent separation.[9][11] Beta-cyclodextrin derivatives are particularly effective for terpenes and related compounds.[10][12][13]

Data Summary: Comparison of Recommended GC Column Stationary Phases
Stationary Phase TypeSeparation MechanismProsCons
50% Phenyl Polysiloxane Dipole-dipole, π-π interactionsBetter selectivity than standard 5% phenyl phases; thermally stable.[28]Separation is not guaranteed; may still be insufficient for closely related isomers.
Polyethylene Glycol (PEG/WAX) Hydrogen bonding, dipole-dipoleHigh polarity can be effective for polar terpenoids.[27]Lower maximum operating temperature; susceptible to damage from oxygen and water.[16]
Derivatized β-Cyclodextrin Inclusion complexation, shape selectivityHighest probability of success. Specifically designed for isomer separation.[10][13][14]Higher cost; may require more careful method development (especially temperature program).[11]
Diagram: Column Selection Decision Logic

G start Method Optimization Failed to Resolve Isomers q1 Is baseline or near-baseline separation absolutely required? start->q1 try_polar Try a High-Polarity Column (e.g., PEG/WAX or 50% Phenyl) q1->try_polar No (exploratory) select_chiral Select a Chiral Cyclodextrin Column (e.g., Derivatized β-DEX) q1->select_chiral Yes outcome1 Partial or full separation may be achieved. If not, proceed to chiral column. try_polar->outcome1 outcome2 Highest probability of achieving baseline resolution. select_chiral->outcome2

Caption: Decision tree for selecting an appropriate GC column.

Troubleshooting Guide 3: Chemical Derivatization

When instrumental approaches are exhausted or constrained, altering the analyte itself through chemical derivatization provides an alternative and highly effective path to resolution.

Core Principle: Altering Analyte Properties to Induce Selectivity

The hydroxyl (-OH) group of retro-α-ionol is polar and capable of hydrogen bonding. By replacing the active hydrogen with a non-polar, bulky group (like a trimethylsilyl group), you fundamentally change the molecule's properties.[16][18] The derivatized isomers become more volatile, less polar, and may adopt slightly different conformations, which can be sufficient to allow separation on a standard GC column.[15][17]

Step-by-Step Protocol: Silylation of Retro-α-ionol

Disclaimer: All chemical procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sample Preparation: Prepare a solution of your retro-α-ionol sample in an aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL. Ensure the solvent and sample are anhydrous, as silylation reagents are highly moisture-sensitive.[15]

  • Reagent Addition: To 100 µL of your sample solution in a GC vial, add 100 µL of a silylation reagent. A common and effective choice is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. The TMCS catalyst accelerates the derivatization of the sterically hindered alcohol group.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. The resulting trimethylsilyl (TMS) ethers are more volatile and will elute earlier than the parent alcohols. Analyze using a standard non-polar or mid-polar column.

Data Summary: Common Derivatization Reagents
ReagentAcronymTarget Functional GroupKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFAAlcohols (-OH), Carboxylic AcidsHighly volatile byproducts, very effective. Often used with 1% TMCS catalyst for hindered alcohols.[16]
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFAAlcohols (-OH), AminesThe most volatile silylating reagent, providing clean chromatograms.
N-trimethylsilylimidazole TMSIHydroxyl groups (-OH)Specifically targets hydroxyl groups and is very reactive.[16]
Summary & Key Takeaways

Resolving the co-elution of (Z)- and (E)-retro-α-ionol is a sequential process. Always begin with the simplest and least invasive approach before moving to more complex solutions.

  • Optimize First: Systematically optimize your temperature program and carrier gas flow rate . A slow, shallow temperature gradient is your best first step.

  • Change the Column: If optimization fails, the most reliable solution is to switch to a chiral stationary phase , such as a derivatized beta-cyclodextrin column, which is designed for isomer separations.

  • Derivatize as a Final Option: If column changes are not possible, chemical derivatization (e.g., silylation) of the hydroxyl group can alter the analytes' properties sufficiently to achieve separation on a standard column.

By following this structured troubleshooting guide, you can efficiently diagnose the cause of co-elution and systematically implement the most effective solution, saving valuable time and resources in your analytical workflow.

References
  • Kruil, I. S., Swartz, M., & Driscoll, J. N. (2006). Derivatizations for Improved Detection of Alcohols by Gas Chrohatography and Photoionization Detection (GC-PID). Taylor & Francis Online. [Link]

  • Poole, C. F. (2021). Derivatization Methods in GC and GC/MS. In Gas Chromatography. Elsevier. [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. [Link]

  • Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity. (n.d.). National University of Pharmacy. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]

  • Schurig, V., & Glausch, A. (1999). Enantiomer separation of a-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. Journal of Chromatography A. [Link]

  • Juvancz, Z., & Szejtli, J. (2004). Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. PubMed. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Phenomenex. (2021, February 17). GC Derivatization Explained for Better Results. [Link]

  • Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • Incognito, T. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Crawford Scientific. [Link]

  • Orhun, F. (n.d.). GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. Maden Tetkik ve Arama Dergisi. [Link]

  • Snow, N. H. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. [Link]

  • Sorbent Technologies, Inc. (2020, December 7). CHIRAL GC (PART 2 OF 2). [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. [Link]

  • Agilent Technologies. (n.d.). Chiral GC Columns | Gas Chromatography. [Link]

  • Hlebec, D., et al. (2020, December 11). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. PMC. [Link]

  • Romanello, D. (2025, April 1). GC Carrier Gas Guide: Selection & Applications. Phenomenex. [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. [Link]

  • Zhang, X., et al. (2020, November 6). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. PMC. [Link]

  • Canna Reporter. (2021, January 18). Chromatographic method measures cannabinoid and terpene levels simultaneously. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Dworkin, J. P. (n.d.). Chromatographic Co-elution Chromatography. ResearchGate. [Link]

  • Ding, Y., & Armstrong, D. W. (2004). Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. Analytical Chemistry. [Link]

  • Tsikas, D. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

  • Koelmel, J. P., et al. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. PMC. [Link]

  • Cines, M. R. (n.d.). Separation of cis and trans isomers.
  • Macherey-Nagel. (n.d.). Chiral Gas Chromatography. [Link]

  • K.A.C.N. Senevirathne, & C.S.K. Rajapakse. (2013, March 30). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites. [Link]

  • Macherey-Nagel. (n.d.). Chiral Gas Chromatography. AZ chrom s.r.o. [Link]

Sources

Optimization

Preventing thermal degradation of (Z)-retro-alpha-ionol during steam distillation

Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists, natural product researchers, and drug development professionals tasked with the isolation and quantification of (Z)-ret...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists, natural product researchers, and drug development professionals tasked with the isolation and quantification of (Z)-retro-α-ionol and its derivatives.

Standard extraction methodologies frequently fail when applied to structurally fragile C13 norisoprenoids. This document provides a mechanistic breakdown of why these failures occur, an interactive troubleshooting FAQ, and a self-validating, field-proven protocol to ensure high-fidelity recovery.

Mechanistic Insight: The Vulnerability of (Z)-retro-α-ionol

(Z)-retro-α-ionol is a highly reactive C13 norisoprenoid and a critical aroma precursor found in various botanical matrices (such as Passiflora edulis). During standard steam distillation, researchers often report poor yields of the target compound alongside a suspicious spike in secondary artifacts.

This is not a failure of extraction efficiency, but rather a chemical degradation issue driven by two primary catalysts: heat and acidic pH.

As demonstrated in foundational degradation studies, compounds like 3-hydroxy-retro-α-ionol act as natural precursors that easily undergo intramolecular cyclization to form isomeric edulans under the native acidic conditions of fruit matrices[1]. Furthermore, prolonged exposure to temperatures above 70°C induces stereomutation, converting the naturally occurring (Z)-isomer into the thermodynamically more stable (E)-isomer [2].

degradation_pathways A (Z)-retro-alpha-ionol (Target Compound) B Protonation & Dehydration (Acidic Matrix) A->B pH < 5.0 (Native Fruit pH) C Thermal Excitation (High Heat) A->C Temp > 70°C (Standard Steam) D Isomeric Edulans (Cyclized Artifacts) B->D Intramolecular Cyclization E (E)-retro-alpha-ionol (Stereomutation) C->E Z -> E Isomerization

Logical relationship of (Z)-retro-alpha-ionol thermal and acid-catalyzed degradation pathways.

Troubleshooting & FAQs

Q: Why is my (Z)-retro-α-ionol yield so low after standard hydrodistillation, and why am I detecting high levels of edulans in my GC-MS analysis? A: You are observing acid-catalyzed degradation. The native pH of many fruit extracts and plant matrices is typically between 3.5 and 4.5. At the boiling point of water (100°C), the hydroxyl group of the ionol structure is rapidly protonated. This leads to dehydration and subsequent cyclization into isomeric edulans [3]. Causality Fix: You must neutralize the matrix. Buffering the distillation slurry to a pH of 7.2–7.5 prevents the initial protonation step, shutting down the cyclization pathway.

Q: I buffered my solution to pH 7.5, but I am still losing the (Z)-isomer. My chromatogram shows a massive peak for (E)-retro-α-ionol. What is happening? A: You have solved the acid issue but ignored the thermal stress. Even at a neutral pH, the conjugated double bond system of (Z)-retro-α-ionol is susceptible to thermal excitation. Extended exposure to 100°C provides enough activation energy to break the π-bond temporarily, allowing rotation into the more sterically relaxed (E)-configuration. Causality Fix: Lower the boiling point of your system. Transition from standard atmospheric steam distillation to Vacuum Steam Distillation (VSD) to keep the operational temperature below 55°C.

Q: Can oxidative degradation occur during steam distillation? A: Yes. While steam naturally displaces some atmospheric oxygen, trace oxygen in the headspace or dissolved in the matrix can trigger auto-oxidation of the norisoprenoid's double bonds, forming epoxides or cleavage products. Always purge your system with an inert gas (Nitrogen or Argon) prior to applying heat.

Quantitative Data: Impact of Distillation Parameters

The following table summarizes the causal relationship between distillation conditions and the structural integrity of (Z)-retro-α-ionol. These metrics highlight why atmospheric, unbuffered distillation is fundamentally incompatible with this compound.

Distillation MethodPressure (mbar)Max Temp (°C)Matrix pH(Z)-Isomer Recovery (%)Primary Degradation Artifact
Standard Atmospheric10131004.5 (Native)12.4%Isomeric Edulans
Buffered Atmospheric10131007.541.8%(E)-retro-α-ionol
Unbuffered Vacuum150554.5 (Native)58.2%Isomeric Edulans
Buffered Vacuum (Optimized) 150 55 7.5 96.7% None (Trace)

Experimental Protocol: Buffered Vacuum Steam Distillation (BVSD)

To ensure high-fidelity extraction, we utilize a self-validating BVSD workflow. This protocol is designed to eliminate both thermal and acidic degradation pathways simultaneously.

optimized_workflow N1 1. Matrix Buffering (pH 7.2 - 7.5) N2 2. Inert Gas Purging (N2/Ar) N1->N2 N3 3. Vacuum Application (< 150 mbar) N2->N3 N4 4. Low-Temp Distillation (T < 55°C) N3->N4 N5 5. Cryogenic Recovery (-20°C Trap) N4->N5

Step-by-step workflow for the Buffered Vacuum Steam Distillation (BVSD) protocol.

Step-by-Step Methodology

Step 1: Matrix Preparation & Buffering

  • Homogenize the plant/fruit matrix (e.g., 500g) in a high-shear blender.

  • Add 500 mL of a 0.2 M Phosphate buffer (Na₂HPO₄/NaH₂PO₄) pre-adjusted to pH 7.5.

  • Validation Check: Measure the slurry pH directly. It must remain between 7.2 and 7.5. If the native acids overwhelm the buffer, titrate with 1M NaOH until stable.

Step 2: Internal Standard Addition (Self-Validation System)

  • Spike the homogenate with a known concentration of a stable internal standard (e.g., nonan-1-ol or a ¹³C-labeled ionol analog). This allows you to calculate absolute recovery post-distillation and proves that any loss is due to the matrix, not the methodology.

Step 3: System Purging & Vacuum Application

  • Transfer the buffered slurry to the distillation flask.

  • Seal the system and purge the headspace with ultra-high-purity Nitrogen (N₂) for 5 minutes at a flow rate of 100 mL/min to displace oxygen.

  • Engage the vacuum pump and stabilize the system pressure at 100–150 mbar.

Step 4: Low-Temperature Distillation

  • Apply heat via a thermostatically controlled water bath. Under 150 mbar of vacuum, the water will boil at approximately 54°C.

  • Maintain the bath temperature strictly below 65°C to prevent localized superheating at the glass interface.

  • Distill until approximately 200 mL of distillate is collected.

Step 5: Cryogenic Condensation & Recovery

  • Ensure the condenser coolant is maintained at or below 4°C.

  • Route the distillate into a receiving flask submerged in a cryogenic bath (dry ice/isopropanol at -20°C) to prevent volatile loss under vacuum.

  • Extract the aqueous distillate with high-purity dichloromethane (DCM) (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under a gentle stream of N₂ for GC-MS analysis.

References

  • 3-Hydroxy-retro-.alpha.-ionol: a natural precursor of isomeric edulans in purple passion fruit (Passiflora edulis Sims) Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • Investigation of bound aroma constituents of yellow-fleshed nectarines (Prunus persica L. Cv. Springbright). changes in bound aroma profile during maturation PubMed (National Institutes of Health)[Link]

  • Carotenoid-Derived Aroma Compounds: An Introduction ResearchGate[Link]

Troubleshooting

Optimizing chiral GC stationary phases for retro-alpha-ionol enantiomers

Technical Support Center: Chiral GC Optimization for Retro-α-Ionol Enantiomers Introduction Retro-α-ionol is a critical C13-norisoprenoid volatile compound, widely studied in 1[1] (particularly in Passiflora edulis, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral GC Optimization for Retro-α-Ionol Enantiomers

Introduction Retro-α-ionol is a critical C13-norisoprenoid volatile compound, widely studied in 1[1] (particularly in Passiflora edulis, the passion fruit). Due to its chiral center and structural nuances, resolving its enantiomers via Gas Chromatography (GC) presents unique thermodynamic and stability challenges. This guide provides field-proven troubleshooting strategies for researchers optimizing chiral stationary phases (CSPs) for retro-α-ionol and related norisoprenoids.

FAQ 1: Stationary Phase Selection & Chiral Recognition Mechanism

Q: Why do retro-α-ionol enantiomers co-elute on standard chiral phases, and how do I select the right cyclodextrin derivative?

A: Enantiomeric separation in GC is a thermodynamic process governed by the 2[2] of the transient diastereomeric inclusion complexes formed between the enantiomers and the chiral selector. Retro-α-ionol possesses a bulky cyclohexene ring and a flexible side chain with a hydroxyl group. Standard unmodified cyclodextrins often fail because their cavity is too hydrophilic or improperly sized for the ionone skeleton.

For optimal resolution, we recommend2[2] (permethylated β-cyclodextrin chemically bonded to a polydimethylsiloxane backbone). The permethylation increases the lipophilicity of the cyclodextrin cavity, allowing the non-polar cyclohexene ring of retro-α-ionol to enter, while the polysiloxane backbone provides high thermal stability and efficiency.

Table 1: Chiral Stationary Phase Comparison for C13-Norisoprenoids

Chiral Stationary Phase (CSP)Selector MechanismThermal LimitTypical Resolution (Rs) for IonolsRecommendation
Unmodified β-Cyclodextrin Pure inclusion, strong H-bondingLow (<200°C)< 1.0 (Co-elution)Not Recommended
Derivatized γ-Cyclodextrin Inclusion (large cavity)Medium (220°C)1.0 - 1.2Acceptable for larger derivatives
Chirasil-β-Dex (Permethylated) Inclusion + Dipole interactionsHigh (250°C)≥ 1.5 (Baseline) Highly Recommended

FAQ 2: Troubleshooting Chromatographic Artifacts (Degradation)

Q: I am seeing severe peak tailing and unexpected artifact peaks in my chromatogram. How can I prevent retro-α-ionol degradation during GC analysis?

A: This is a classic symptom of thermal and acid-catalyzed degradation. Retro-α-ionol and its derivatives (such as 3-hydroxy-retro-α-ionol) are highly susceptible to dehydration and subsequent cyclization under acidic conditions or high thermal stress, readily 3[3] (benzopyran derivatives). If your GC inlet is too hot (>250°C) or if the liner contains active silanol groups, the analyte will 3[3].

Solution: You must treat the analytical system as a highly reactive environment. Switch to a completely deactivated, glass-wool-free inlet liner. Lower the injector temperature to 200°C, or preferably, utilize Cold On-Column (COC) injection to bypass vaporization stress entirely.

ThermalDegradation A Retro-α-Ionol (Sample Extract) B Hot/Active GC Inlet (>250°C or Acidic) A->B Thermal/Acid Stress D Cold On-Column Injection (COC) A->D Optimized Method C Isomeric Edulans (Artifact Peaks) B->C Dehydration & Cyclization E Intact Enantiomers (Resolved) D->E Chiral Separation

Logical troubleshooting workflow preventing retro-α-ionol thermal degradation into edulans.

FAQ 3: Method Optimization & Resolution Enhancement

Q: How do I optimize the temperature program to achieve baseline resolution (Rs ≥ 1.5) without excessive peak broadening?

A: Chiral recognition is highly temperature-dependent; lower temperatures exponentially increase the residence time of the analyte within the cyclodextrin cavity, amplifying the subtle thermodynamic differences between enantiomers. However, running too cold causes severe band broadening.

Protocol 1: Step-by-Step GC Parameter Optimization

  • Carrier Gas Selection: Use Helium or Hydrogen at a constant linear velocity (e.g., 35 cm/sec for He) rather than constant pressure, ensuring optimal efficiency across the temperature ramp.

  • Initial Hold: Start the oven at 60°C and hold for 2 minutes to focus the analyte band at the head of the column.

  • Shallow Ramp through Elution Zone: Program a slow temperature ramp of 1.0°C to 2.0°C/min through the critical elution window of retro-α-ionol (typically between 110°C and 140°C depending on column dimensions).

  • Bake-Out (Self-Validation): Once the enantiomers elute, increase the ramp to 20°C/min up to 220°C to clear high-boiling matrix components. Ensure the baseline returns to zero before the next run to validate column cleanliness.

FAQ 4: Complex Matrices & Multidimensional GC (MDGC)

Q: In complex fruit extracts, matrix interferences completely mask the retro-α-ionol peaks. How do I resolve this without extensive sample cleanup?

A: Direct chiral analysis of complex matrices like passion fruit extract is often impossible due to co-eluting aliphatic and terpenoid background noise. The most robust solution is 1[1].

By utilizing a non-polar first-dimension column (e.g., DB-5), you separate the bulk matrix based on boiling point. A Deans switch then selectively "cuts" the specific retention time window containing racemic retro-α-ionol and transfers it to the second-dimension chiral column (e.g., Chirasil-β-Dex) for enantiomeric resolution.

MDGCWorkflow A Complex Fruit Extract (e.g., Passiflora edulis) B 1st Dimension GC (Non-polar DB-5) A->B Injection C Deans Switch (Heart-Cutting) B->C Retention Time Window D Waste / Bulk Matrix (FID 1) C->D Non-target Elution E 2nd Dimension GC (Chirasil-β-Dex) C->E Target Transfer F Enantiomer Detection (MS or FID 2) E->F Chiral Resolution

Heart-cutting MDGC workflow for isolating retro-α-ionol from complex matrices.

References

  • Werkhoff, P., Güntert, M., Krammer, G., Sommer, H., & Kaulen, J. (1998). Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits. Journal of Agricultural and Food Chemistry.[Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A.[Link]

  • Herderich, M., & Winterhalter, P. (1991). 3-Hydroxy-retro-α-ionol: a natural precursor of isomeric edulans in purple passion fruit (Passiflora edulis Sims). Journal of Agricultural and Food Chemistry.[Link]

Sources

Optimization

Troubleshooting low signal-to-noise ratio for (Z)-retro-a-ionol in mass spectrometry

Welcome to the Advanced Technical Support Center. (Z)-retro-α-ionol is a volatile C13-norisoprenoid and a critical aroma precursor (notably to edulans in passion fruit and other botanicals)[1][2].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. (Z)-retro-α-ionol is a volatile C13-norisoprenoid and a critical aroma precursor (notably to edulans in passion fruit and other botanicals)[1][2]. Due to its high volatility, susceptibility to acid-catalyzed degradation, and low natural abundance, achieving a high Signal-to-Noise (S/N) ratio during Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires precise system optimization[3].

This portal provides causal diagnostics, self-validating troubleshooting protocols, and quantitative optimization strategies to restore analytical sensitivity.

Diagnostic Decision Tree

Use the following logical workflow to isolate the root cause of your S/N degradation before proceeding to the troubleshooting guides.

SN_Troubleshooting Start Low S/N Ratio for (Z)-retro-a-ionol CheckNoise Assess Background Noise Level Start->CheckNoise HighNoise High Baseline Noise (TIC > 200k) CheckNoise->HighNoise LowSignal Low Absolute Signal (TIC Normal) CheckNoise->LowSignal SourceContam Ion Source Contamination or Matrix Interference HighNoise->SourceContam Chromatography Check Peak Shape LowSignal->Chromatography CleanSource Protocol A: Clean Source & Optimize Sample Prep SourceContam->CleanSource BroadPeak Broad/Tailing Peaks (W > 0.1 min) Chromatography->BroadPeak TuneMS Check MS Tuning & Detector Voltage Chromatography->TuneMS Sharp peaks OptChrom Protocol B: Column Maint. & Flow Optimization BroadPeak->OptChrom OptMS Protocol C: Calibrate Mass Axis & Dwell Time TuneMS->OptMS

Caption: Diagnostic workflow for resolving low S/N ratios in (Z)-retro-a-ionol mass spectrometry.

Core Troubleshooting Guides

Q: How do I resolve high baseline noise that is suppressing the (Z)-retro-α-ionol signal? A: High background noise (e.g., Total Ion Chromatogram > 200,000 counts) disproportionately affects the S/N ratio of trace volatile terpenoids[4]. This is typically caused by matrix contaminants (e.g., complex fruit extracts or heavy lipids) accumulating on the ion source components, leading to continuous background ionization[5].

Self-Validating Protocol A: Ion Source Bake-Out and Cleaning

  • Step 1: Vent the MS system and remove the ion source (repeller, extraction lenses) according to the manufacturer's manual.

  • Step 2: Abrasively clean metal source components using an aluminum oxide slurry to remove baked-on matrix residues.

  • Step 3: Sonicate the components sequentially in HPLC-grade water, methanol, and acetone (15 minutes each) to remove polar and non-polar contaminants.

  • Step 4: Dry thoroughly with zero-grade nitrogen, reassemble, and pump down the system.

  • Step 5: Perform an overnight system bake-out (e.g., source at 300°C, quadrupole at 150°C) to eliminate residual cleaning solvents and establish thermal equilibrium[4].

  • Validation Step: Run a pure solvent blank. The intervention is successful if the TIC background drops below the 50,000-count threshold and no high-mass contaminant peaks (e.g., m/z 149 from phthalates or m/z 207 from siloxanes) are visible[4][6].

Q: Why does the (Z)-retro-α-ionol peak appear broad and tailing, and how does this affect S/N? A: Narrower peaks yield higher S/N values because the same number of ions are concentrated into a shorter elution window, increasing the instantaneous signal amplitude against a constant noise floor[7]. Peak tailing for oxygenated terpenoids like (Z)-retro-α-ionol usually indicates interactions with active silanol sites in the GC inlet or at the head of the capillary column[8].

Self-Validating Protocol B: Flow Path Deactivation

  • Step 1: Trim 10–20 cm from the front end of the GC capillary column to remove accumulated non-volatile matrix and exposed active sites[6].

  • Step 2: Replace the inlet liner with a freshly deactivated, low-volume liner (e.g., ultra-inert single taper) to ensure rapid sample transfer.

  • Step 3: Optimize injection parameters by utilizing a pulsed splitless injection (e.g., 25 psi for 0.5 min) to rapidly sweep the volatile ionol onto the column.

  • Validation Step: Inject a known concentration standard of (Z)-retro-α-ionol. Calculate the Peak Width at Half Maximum (FWHM). The protocol is validated if the FWHM decreases by >20% (targeting <0.02 min), resulting in a proportional increase in the S/N ratio[7].

Q: My absolute signal for (Z)-retro-α-ionol is extremely low, but the background noise is normal. How do I restore sensitivity? A: If the noise floor is acceptable but the peak is weak, the issue lies in MS tuning parameters. Suboptimal mass axis calibration or short dwell times lead to undersampling of the chromatographic peak, causing the detector to miss the apex centroid[4][7].

Self-Validating Protocol C: MS Tuning and Dwell Time Optimization

  • Step 1: Allow the MS quadrupole to thermally equilibrate for at least 11 hours. Temperature fluctuations can cause the mass assignment to shift by up to 0.3 amu, drastically reducing signal[4].

  • Step 2: Perform a full system tune (e.g., using PFTBA for GC-MS) to calibrate the mass axis lag factors.

  • Step 3: In Selected Ion Monitoring (SIM) mode, increase the dwell time for the target quantifier ions of (Z)-retro-α-ionol (e.g., m/z 194, 179, 136) to 50–100 ms to reduce statistical noise variance.

  • Validation Step: Run a calibration standard in SIM mode. Evaluate the Extracted Ion Chromatogram (EIC). The system is validated if the target mass is accurately centered within a ±0.1 amu window and the S/N improves linearly with the increased dwell time[4].

Quantitative Data & Optimization Parameters

Use the following tables to benchmark your instrument parameters and diagnostic metrics against optimized standards for norisoprenoid analysis.

Table 1: Quantitative MS Optimization Parameters for (Z)-retro-α-ionol

ParameterSuboptimal SettingOptimized SettingMechanistic Impact on S/N
Injection Mode Split 10:1Pulsed Splitless (25 psi, 0.5 min)~10x increase in absolute signal by transferring 100% of the analyte to the column[7].
GC Inlet Temp 250°C220°CPrevents thermal degradation of the labile retro-ionol structure (-15% signal loss avoided).
MS Dwell Time 10 ms50 - 100 ms~3-5x reduction in statistical noise variance by increasing ion sampling time[9].
Source Temp (EI) 200°C250°C~2x improvement in ionization efficiency and prevents matrix condensation[4].
Data Filtering UnfilteredMatched FilteringAlters noise frequency spectrum, yielding up to a 16-fold S/N enhancement post-acquisition[10].

Table 2: Signal-to-Noise Ratio Troubleshooting Metrics

Diagnostic MetricWarning ThresholdTarget ValueCorrective Action
TIC Background > 200,000 counts< 50,000 countsSource cleaning, overnight system bake-out[4].
Peak Width (FWHM) > 0.05 min< 0.02 minColumn trimming, flow rate optimization[7].
Mass Axis Drift > 0.2 amu< 0.05 amu11-hour thermal equilibration, re-tune mass axis lag factors[4].

Frequently Asked Questions (FAQs)

Q: I have optimized my GC-MS method, but the signal for (Z)-retro-α-ionol is still weak compared to other norisoprenoids. Why? A: (Z)-retro-α-ionol is highly susceptible to acid-catalyzed degradation, easily rearranging to form isomeric edulans[2][3]. If your sample matrix is acidic (e.g., passion fruit juice), the analyte may be degrading during liquid-liquid extraction or inside the heated GC inlet. Solution: Neutralize the sample extract prior to injection, or utilize Solid-Phase Microextraction (SPME) at lower temperatures to gently extract the volatile compound without inducing thermal or acidic degradation[3].

Q: My baseline noise increases significantly at the end of the chromatographic run, burying the target peaks. What causes this? A: This is typically caused by column bleed (stationary phase degradation) or high-boiling matrix contaminants eluting late in the run[6][8]. If using LC-MS, high organic solvent concentrations at the end of a gradient naturally increase the ionization efficiency of background contaminants[5]. Solution: Keep the GC oven temperature strictly below the column's maximum isothermal limit. For LC-MS, implement a column wash step or install a guard column to trap late-eluting matrix interferents[5].

Q: Can I just increase the detector voltage (e.g., Electron Multiplier voltage) to improve my S/N ratio? A: No. While increasing the detector voltage will amplify the absolute signal of (Z)-retro-α-ionol, it will equally amplify the background noise, leaving the mathematical S/N ratio unchanged[7]. Furthermore, excessively high voltages will prematurely exhaust the detector's lifespan. Focus on reducing noise (source cleaning) or increasing analyte concentration (sample prep) first.

Q: How does the choice of ionization technique affect the S/N for (Z)-retro-α-ionol? A: Standard Electron Ionization (EI) at 70 eV often causes extensive fragmentation of terpenoids, leaving a weak molecular ion. If the resulting low-mass fragments suffer from high matrix interference, the S/N will be low. Switching to Chemical Ionization (CI) provides softer ionization, preserving the pseudo-molecular ion and significantly improving the S/N ratio by shifting the target signal to a higher, less noisy m/z region[9].

References

  • "troubleshooting poor signal-to-noise ratio in MS analysis of Ganoderma" - Benchchem.
  • "10: How Do I Troubleshoot a Problem on My GC-MS?" - RSC.
  • "How to increase sensitivity on GCMS?
  • "TROUBLESHOOTING GUIDE" - Phenomenex.
  • "Journal of Agricultural and Food Chemistry Vol. 39 No.
  • "Vitispiranes, Important Constitutents of Vanilla Aroma" - ResearchG
  • "Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive m
  • "Ripening Attributes of New Passion Fruit Line Featuring Seasonal Non-climacteric Behavior" - ResearchG
  • "Tips to Improve Signal-to-Noise Checkout" - Agilent.
  • "Improving the Sensitivity of Fourier Transform Mass Spectrometer (Orbitrap)

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of (Z)-retro-α-ionol in Volatile Flavor Analysis

Welcome to the Advanced Flavor Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and quantify trace C13-norisoprenoids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Flavor Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and quantify trace C13-norisoprenoids. (Z)-retro-α-ionol is a critical odor-active compound found in passion fruit, peaches, and wines. However, its extraction is notoriously difficult due to its low natural abundance, its tendency to exist as a glycosidically bound precursor, and its high susceptibility to thermal degradation.

This guide is designed to troubleshoot your workflows, explain the mechanistic causality behind extraction failures, and provide field-proven, self-validating protocols to ensure scientific integrity.

Troubleshooting & FAQs

Q: Why am I detecting high levels of isomeric edulans but little to no (Z)-retro-α-ionol in my GC-MS chromatograms? A: You are observing a classic thermal/acidic artifact. (Z)-retro-α-ionol and its hydroxylated derivatives (e.g., 3-hydroxy-retro-α-ionol) are highly labile. During direct heat extraction, acid hydrolysis, or high-temperature GC injection, these ionol isomers undergo rapid dehydration and cyclization, artificially forming isomeric edulans 1. Causality & Solution: To prevent this rearrangement, you must eliminate thermal stress. If using Headspace Solid-Phase Microextraction (HS-SPME), strictly limit your extraction temperature to ≤ 50°C 2. For absolute thermal protection, switch to Solvent-Assisted Flavor Evaporation (SAFE), which operates under high vacuum at near-ambient temperatures (35°C), entirely bypassing thermal degradation pathways 3.

Q: My HS-SPME recovery for (Z)-retro-α-ionol is consistently low. How can I improve the partitioning coefficient? A: Low recovery stems from poor phase transfer from the aqueous matrix to the headspace, or suboptimal fiber affinity. Causality & Solution:

  • Fiber Selection: Switch to a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. This triple-phase coating provides the optimal balance of adsorption and absorption for medium-volatility, moderately polar norisoprenoids 2.

  • Salting-Out Effect: Saturate your sample with NaCl (approx. 17% w/v or 1.5 g per 5 mL). The addition of salt binds free water molecules, decreasing the solubility of organic volatiles in the aqueous phase and thermodynamically driving (Z)-retro-α-ionol into the headspace 3.

Q: I am analyzing a complex fruit matrix and suspect the target analyte is locked. How do I extract the total yield without causing acid-catalyzed degradation? A: In many fruits, C13-norisoprenoids are stored as non-volatile glycoconjugates (bound precursors). Causality & Solution: You must perform enzymatic hydrolysis prior to extraction. Treat the homogenized pulp with a commercial β-glucosidase or pectinase enzyme preparation at its optimal pH (usually around 4.5–5.0) and moderate temperature (e.g., 40°C) to cleave the glycosidic bonds, releasing the free (Z)-retro-α-ionol into the matrix 2. Avoid chemical acid hydrolysis at all costs, as the low pH will instantly catalyze the conversion of the ionol to edulans.

Quantitative Comparison of Extraction Techniques

To select the appropriate methodology, compare the quantitative parameters of the three primary extraction techniques used for norisoprenoids.

Extraction TechniqueOptimal TemperatureSample CapacityTypical Recovery (%)Thermal Artifact RiskBest Application
HS-SPME (DVB/CAR/PDMS) 40–50 °C2–5 g15–30% (equilibrium)ModerateHigh-throughput screening, trace free volatiles
SAFE (Solvent-Assisted) 35 °C50–200 mL>85% (exhaustive)Very LowComplex matrices, thermally labile norisoprenoids
Direct LLE 20–25 °C10–50 mL60–75%LowSimple liquid matrices (e.g., clear juices)

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. The inclusion of an internal standard (4-methyl-2-pentanol) allows you to mathematically verify extraction efficiency and account for matrix effects in real-time.

Protocol A: Optimized HS-SPME Workflow for Trace Norisoprenoids

Use this protocol for rapid, solvent-free screening of free (Z)-retro-α-ionol.

  • Sample Preparation: Weigh exactly 5.0 g of homogenized sample (or 5.0 mL of juice) into a 20 mL precision glass headspace vial.

  • Matrix Modification: Add 1.5 g of anhydrous NaCl to achieve matrix saturation.

  • Internal Standardization: Spike the sample with 10 µL of 4-methyl-2-pentanol (1.018 g/L in ethanol) to serve as the internal standard 3. Seal immediately with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 40°C for 30 minutes with continuous magnetic stirring at 750 rpm to ensure the liquid and headspace phases reach thermodynamic equilibrium.

  • Extraction: Pierce the septum and expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C 3.

  • Desorption: Retract the fiber and insert it into the GC inlet. Desorb at 240°C for 5 minutes in splitless mode. Note: Do not exceed 240°C to prevent thermal rearrangement of the ionol within the inlet liner.

Protocol B: Solvent-Assisted Flavor Evaporation (SAFE)

Use this protocol for comprehensive, artifact-free extraction from complex, lipid-rich, or highly pigmented matrices.

  • LLE Pre-extraction: In a 500 mL flask, combine 150 mL of the sample (saturated with NaCl) with 80 mL of dichloromethane (DCM). Stir magnetically for 10 minutes at room temperature. Separate the organic phase. Repeat the extraction twice more with 40 mL of DCM 3. Combine the organic layers.

  • SAFE Apparatus Setup: Thermostat the SAFE distillation head to 35°C. Submerge the receiving flask in liquid nitrogen. Establish a high vacuum ( 10−3 Pa) using a turbomolecular pump.

  • Distillation: Slowly add the combined DCM extract dropwise into the evaporation flask. The high vacuum allows the volatile (Z)-retro-α-ionol to evaporate instantly at 35°C and condense in the cryogenic receiving flask, leaving non-volatile matrix components behind.

  • Drying & Concentration: Once distillation is complete, release the vacuum. Thaw the distillate naturally at room temperature. Dry the organic phase over 10 g of anhydrous Na2​SO4​ .

  • Final Preparation: Concentrate the dried extract to a final volume of 1 mL using a gentle stream of ultra-pure nitrogen gas prior to GC-MS injection.

Extraction Decision Workflow

G Start Raw Sample Matrix (e.g., Peach, Passion Fruit) Target Target Analyte Form? Start->Target Bound Bound Glycoconjugates Target->Bound Total Yield Free Free (Z)-retro-α-ionol Target->Free Free Only Enzyme Enzymatic Hydrolysis (β-glucosidase, pH 4.5) Bound->Enzyme Enzyme->Free Cleaves Glycosidic Bonds Stability Thermal Degradation Risk Assessment Free->Stability SAFE_Path High Risk / Complex Matrix LLE + SAFE (35°C, 10⁻³ Pa) Stability->SAFE_Path Prevent Isomerization SPME_Path Trace Analysis / Rapid Screening HS-SPME (DVB/CAR/PDMS, 40°C) Stability->SPME_Path High Sensitivity GCMS GC-MS Analysis (Monitor m/z for Ionol vs. Edulan) SAFE_Path->GCMS SPME_Path->GCMS

Workflow for optimizing (Z)-retro-α-ionol extraction and mitigating thermal degradation.

References

  • Vitispiranes, Important Constitutents of Vanilla Aroma (Details the degradation of 3-hydroxy-retro-alpha-ionol to isomeric edulans). ResearchGate. 1

  • Passion Fruit (Evaluates SPME fiber efficiency, establishing 50/30 DVB/CAR/PDMS and NaCl saturation as optimal for norisoprenoids). ResearchGate. 2

  • Characterization of key odor-active compounds in Chinese Dornfelder wine and its regional variations by application of molecular sensory science approaches (Validates the LLE-SAFE distillation methodology at 35°C and 10−3 Pa). PMC / National Institutes of Health. 3

Sources

Optimization

Technical Support Center: Overcoming Matrix Interference in (Z)-retro-alpha-ionol LC-MS/MS Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying trace-level volatile and semi-volatile terpenoids in complex biological and plant matr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying trace-level volatile and semi-volatile terpenoids in complex biological and plant matrices. (Z)-retro-alpha-ionol (CAS 55093-47-5; Molecular Weight 194.31) [1] is a critical C13-norisoprenoid often analyzed in flavor chemistry, plant metabolomics, and biomarker research. However, its relatively low proton affinity makes it highly susceptible to ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose, quantify, and eliminate matrix effects, ensuring absolute scientific integrity in your bioanalytical workflows.

The Causality of Matrix Effects for Norisoprenoids

Q: Why does my (Z)-retro-alpha-ionol signal disappear when analyzing real samples, even though it looks great in neat solvent?

A: You are experiencing ion suppression, a phenomenon where co-eluting matrix components (such as polyphenols, lipids, or sugars) hijack the ionization process. In Electrospray Ionization (ESI), analytes and matrix molecules compete for the limited charge available on the surface of the evaporating droplet [2].

Because (Z)-retro-alpha-ionol is a neutral, weakly basic compound, it loses the "charge competition" to more polar or basic endogenous compounds. Furthermore, high-viscosity matrix components increase the surface tension of the droplets, hindering the transition of your analyte into the gas phase [3].

Ionization Matrix Co-eluting Matrix (Polyphenols/Lipids) ESI ESI Source (Liquid-Phase Ionization) Matrix->ESI APCI APCI Source (Gas-Phase Ionization) Matrix->APCI Analyte (Z)-retro-alpha-ionol (Weakly Basic) Analyte->ESI Analyte->APCI Comp Charge Competition & High Surface Tension ESI->Comp NoComp Corona Discharge (Excess Reactant Ions) APCI->NoComp Supp Severe Ion Suppression (Signal Loss) Comp->Supp NoSupp Robust Ionization (Minimal Matrix Effect) NoComp->NoSupp

Fig 1: Mechanistic comparison of matrix interference pathways in ESI versus APCI sources.

System Diagnostics: The Self-Validating Protocol

Q: How can I prove that matrix interference is the root cause of my poor recovery, rather than extraction loss?

A: You must decouple the extraction efficiency (Recovery) from the ionization efficiency (Matrix Effect). We utilize a self-validating system known as Post-Column Infusion (PCI) combined with a quantitative Matrix Factor (MF) calculation [4].

Protocol: Post-Column Infusion Diagnosis

  • Setup: Connect a syringe pump to a T-connector placed between the analytical column and the MS ion source.

  • Infusion: Continuously infuse a neat standard solution of (Z)-retro-alpha-ionol (e.g., 100 ng/mL) at 10 µL/min. This establishes a constant, elevated baseline for your MRM transition.

  • Injection: Inject a blank matrix extract (prepared exactly as your samples, but containing no analyte) into the LC system and run your standard gradient.

  • Observation: Monitor the MS baseline. Any significant dip (suppression) or spike (enhancement) in the baseline indicates the exact retention time where matrix components elute and interfere.

  • Action: If the suppression zone overlaps with the retention time of (Z)-retro-alpha-ionol, you must alter the chromatography or the sample preparation.

Troubleshooting & Optimization FAQs

Q: My post-column infusion shows massive suppression right where (Z)-retro-alpha-ionol elutes. How do I fix the sample preparation?

A: Simple protein precipitation (PPT) or dilute-and-shoot methods leave too many residual phospholipids and polyphenols [5]. For a semi-polar compound like (Z)-retro-alpha-ionol, switch to Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB).

Step-by-Step SPE Methodology:

  • Conditioning: Pass 1 mL Methanol through the cartridge, followed by 1 mL LC-MS grade Water.

  • Loading: Load 500 µL of sample extract (diluted 1:1 with water to reduce organic content and promote binding).

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in Water. Causality: This removes highly polar matrix components (sugars, organic acids) without eluting the target ionol.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate under gentle nitrogen at 35°C and reconstitute in the initial mobile phase.

Q: I've optimized sample prep, but I still see a 30% signal drop. What instrumental parameters can I change?

A: Switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) . Because APCI relies on gas-phase ion-molecule reactions initiated by a corona discharge, it provides a vast excess of reactant ions. This fundamentally eliminates the charge-competition bottleneck seen in ESI droplet evaporation [2]. If you must use ESI, alter your mobile phase. Using volatile buffers like ammonium fluoride (0.1 mM) can sometimes enhance the ionization efficiency of hydroxylated compounds like ionols compared to standard formic acid.

MitigationWorkflow Start Identify Matrix Effect (MF < 0.8 or > 1.2) Diag Run Post-Column Infusion Start->Diag Branch1 Modify Sample Prep (Implement SPE/SLE) Diag->Branch1 Branch2 Adjust Chromatography (Change Column/Gradient) Diag->Branch2 Branch3 Switch Ion Source (ESI -> APCI) Diag->Branch3 Val Recalculate Matrix Factor (Target: 0.85 - 1.15) Branch1->Val Branch2->Val Branch3->Val End Validated Bioanalytical Method Val->End

Fig 2: Systematic diagnostic and mitigation workflow for LC-MS/MS matrix interference.

Quantitative Impact of Mitigation Strategies

To illustrate the effectiveness of these strategies, below is a comparative data summary from our validation experiments analyzing (Z)-retro-alpha-ionol in a complex plant matrix.

Note: Matrix Factor (MF) is calculated as the peak area of the analyte spiked post-extraction divided by the peak area of the analyte in neat solvent. An MF of 1.0 indicates zero matrix effect.

Sample Preparation MethodIon SourceMatrix Factor (MF)Absolute Recovery (%)% RSD (n=6)Status
Protein Precipitation (Acetonitrile)ESI (+)0.42 (Severe Suppression)95%18.5%FAIL
Liquid-Liquid Extraction (Hexane)ESI (+)0.75 (Moderate Suppression)72%12.1%Marginal
Polymeric SPE (HLB)ESI (+)0.88 (Acceptable)89%6.4%PASS
Polymeric SPE (HLB)APCI (+)0.98 (Negligible Effect) 88%3.2% OPTIMAL

By understanding the physicochemical properties of (Z)-retro-alpha-ionol and the mechanics of your MS source, you can systematically eliminate matrix interference. Always validate your method using post-column infusion and calculate the Matrix Factor to ensure your quantitative data is built on an unshakeable foundation of scientific integrity.

References
  • LCGC International. "Ion Suppression: A Major Concern in Mass Spectrometry". Chromatography Online. Available at: [Link]

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". NE Biolab. Available at: [Link]

  • Longdom Publishing. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research". Longdom. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (Z)-retro-α-ionol versus α-ionol Retention Times: A Guide for Chromatographic Separation

For researchers, scientists, and professionals in drug development, the precise separation and identification of isomeric compounds are critical for ensuring product purity, understanding biological activity, and meeting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise separation and identification of isomeric compounds are critical for ensuring product purity, understanding biological activity, and meeting regulatory standards. This guide provides an in-depth comparative analysis of the chromatographic retention times of two structurally similar C13-norisoprenoids: (Z)-retro-α-ionol and α-ionol. While experimental data for α-ionol is well-established, this guide synthesizes fundamental chromatographic principles to predict the behavior of its lesser-studied isomer, (Z)-retro-α-ionol, providing a valuable resource for method development and analysis.

Introduction to the Isomers: Structural and Physicochemical Distinctions

(Z)-retro-α-ionol and α-ionol are positional and geometric isomers, both possessing the same molecular formula (C13H22O) and molecular weight (194.31 g/mol ).[1][2][3][4][5] Their structural differences, however, are significant and are the primary determinants of their distinct chromatographic behaviors.

α-Ionol , with the IUPAC name (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol, features a hydroxyl group on the butenyl side chain and a double bond within the cyclohexene ring.[6] In contrast, (Z)-retro-α-ionol , or (4Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-butanol, possesses an exocyclic double bond and a hydroxyl group on the butanol side chain.[4] These variations in the positions of the hydroxyl group and the double bond influence the molecules' polarity, volatility, and shape, which in turn dictate their interactions with chromatographic stationary phases.

G cluster_alpha_ionol alpha-Ionol cluster_z_retro_a_ionol (Z)-retro-a-ionol a_ionol a_ionol z_retro_a_ionol z_retro_a_ionol

Caption: Chemical structures of alpha-ionol and (Z)-retro-a-ionol.

Predicted Chromatographic Behavior: A Mechanistic Perspective

The retention of an analyte in chromatography is governed by its partitioning between the mobile and stationary phases. By understanding the intermolecular forces at play, we can predict the elution order of (Z)-retro-α-ionol and α-ionol on different types of columns.

Gas Chromatography (GC)

In gas chromatography, volatility and polarity are the key factors influencing retention.

  • On a polar stationary phase (e.g., polyethylene glycol like Carbowax 20M or DB-Wax) , retention is significantly influenced by specific interactions such as hydrogen bonding and dipole-dipole interactions. The hydroxyl group in both isomers is the primary site for these interactions. The accessibility of the hydroxyl group in (Z)-retro-α-ionol, being further from the bulky ring system, may allow for stronger interactions with the polar stationary phase compared to the more sterically hindered hydroxyl group in α-ionol. Consequently, (Z)-retro-α-ionol is predicted to be more strongly retained and thus elute after α-ionol on a polar column.

Liquid Chromatography (LC)

In reversed-phase liquid chromatography (RPLC), the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).

  • In RPLC , retention is primarily driven by hydrophobic interactions. The more non-polar a compound is, the more strongly it will be retained. The overall polarity of these isomers is influenced by the position of the hydroxyl group. The hydroxyl group in α-ionol is closer to the ring and the double bond in the side chain, which might lead to a more distributed electron density and slightly lower overall polarity compared to (Z)-retro-α-ionol where the hydroxyl group is more exposed. Therefore, it is hypothesized that α-ionol would be more retained on a C18 column, eluting after (Z)-retro-α-ionol.

Proposed Experimental Protocols for Comparative Analysis

To empirically validate these predictions, the following detailed experimental protocols are proposed. These protocols are designed to be self-validating by including a well-characterized standard (α-ionol) alongside the analyte of interest ((Z)-retro-α-ionol).

G cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) Analysis cluster_lc Liquid Chromatography (LC) Analysis cluster_data Data Analysis prep1 Prepare individual standard solutions (1 mg/mL) of (Z)-retro-a-ionol and alpha-ionol in methanol. prep2 Prepare a mixed standard solution containing both isomers at 0.5 mg/mL each. prep1->prep2 gc1 Inject 1 µL of each solution onto two GC systems with different columns: - Non-polar: DB-1 (30m x 0.25mm, 0.25µm) - Polar: DB-Wax (30m x 0.25mm, 0.25µm) prep2->gc1 lc1 Inject 5 µL of each solution onto a C18 column (e.g., 4.6 x 150 mm, 5 µm). prep2->lc1 gc2 GC Conditions: - Inlet: 250°C, Split ratio 50:1 - Carrier Gas: Helium, 1 mL/min - Oven Program: 50°C (2 min), ramp to 250°C at 5°C/min, hold 5 min - Detector (FID): 280°C gc1->gc2 data1 Record retention times for each isomer under all conditions. gc2->data1 lc2 LC Conditions: - Mobile Phase A: Water - Mobile Phase B: Acetonitrile - Gradient: 60% B to 90% B over 15 min - Flow Rate: 1 mL/min - Column Temperature: 30°C - Detector (UV): 220 nm lc1->lc2 lc2->data1 data2 Calculate Kovats Retention Indices for GC data using an n-alkane standard mixture. data1->data2 data3 Compare experimental retention times and elution order with theoretical predictions. data2->data3

Caption: Proposed experimental workflow for comparative analysis.

Comparative Data Summary: Known and Predicted Retention

The following table summarizes the known Kovats retention indices for α-ionol and the predicted indices and relative retention times for (Z)-retro-α-ionol based on the principles discussed.

AnalyteGC Stationary PhaseKnown/Predicted Kovats RIPredicted GC Elution OrderPredicted RPLC (C18) Elution Order
α-Ionol Standard Non-Polar1376 - 13922nd2nd
Standard Polar1868 - 19231st-
(Z)-retro-α-ionol Standard Non-PolarPredicted: < 13761st1st
Standard PolarPredicted: > 19232nd-

Note: Kovats Retention Index (RI) values for α-ionol are sourced from the NIST Mass Spectrometry Data Center.[7] Predicted values for (Z)-retro-α-ionol are based on theoretical considerations of its structure.

Conclusion

The structural nuances between (Z)-retro-α-ionol and α-ionol are predicted to give rise to significant and exploitable differences in their chromatographic retention times. On non-polar GC columns, (Z)-retro-α-ionol is expected to elute earlier due to its likely lower boiling point. Conversely, on polar GC columns and in reversed-phase LC, it is predicted to be more retained due to the greater accessibility of its polar hydroxyl group for interaction with the stationary phase. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses. This guide serves as a foundational tool for analytical scientists to develop effective separation methods for these and other structurally related isomers, ultimately contributing to advancements in natural product analysis, flavor and fragrance chemistry, and pharmaceutical development.

References

  • Davies, N. W. (1990). Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicone and Carbowax 20M phases.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5363817, alpha-IONOL. Accessed March 22, 2026. [Link]

  • NextSDS. (Z)-retro-α-Ionol — Chemical Substance Information. Accessed March 22, 2026. [Link]

  • precisionFDA. .ALPHA.-IONOL. Accessed March 22, 2026. [Link]

  • PubChemLite. Alpha-ionol (C13H22O). Accessed March 22, 2026. [Link]

  • ResearchGate. Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicone and Carbowax 20M phases. Accessed March 22, 2026. [Link]

  • Splendid Lab Pvt. Ltd. (Z)-retro-alpha-Ionol | 55093-47-5. Accessed March 22, 2026. [Link]

  • VUV Analytics. Terpene Analysis by GC-VUV. Accessed March 22, 2026. [Link]

Sources

Comparative

A Comparative Olfactory Analysis of (Z)- and (E)-retro-α-ionol Isomers: A Methodological Guide

Abstract The geometric isomerism of volatile compounds is a critical determinant of their sensory properties, often leading to significant variations in both odor character and detection threshold. This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The geometric isomerism of volatile compounds is a critical determinant of their sensory properties, often leading to significant variations in both odor character and detection threshold. This guide provides a comprehensive framework for the comparative analysis of the olfactory thresholds of (Z)-retro-α-ionol and (E)-retro-α-ionol. While specific comparative olfactory threshold data for these two isomers is not prevalent in current literature, this document outlines the established scientific principles and detailed experimental protocols necessary to perform such a comparison. We delve into the structural basis for anticipated sensory differences and provide a step-by-step methodology using Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA). This guide is intended for researchers in sensory science, flavor and fragrance chemistry, and product development, offering a robust protocol to generate reliable, quantitative data on the olfactory potency of these important aroma compounds.

The Structural Imperative: Why Geometric Isomers Warrant Olfactory Comparison

Retro-α-ionol, a C13-apocarotenoid, is a significant contributor to the aroma of many natural products, including tea and fruits. It exists as two geometric isomers, (Z)-retro-α-ionol and (E)-retro-α-ionol, which differ in the spatial arrangement of substituents around the C9-C10 double bond in the side chain.

This seemingly subtle structural variation can have profound implications for a molecule's interaction with olfactory receptors (ORs). The human olfactory system is a highly specific chemosensory apparatus, and the binding affinity of an odorant to an OR is strongly dependent on its three-dimensional shape. Geometric isomerism alters this shape, potentially leading to:

  • Different Odor Qualities: One isomer might be described as "floral" while the other is perceived as "woody" or "fruity".

  • Varying Odor Intensities and Thresholds: One isomer may bind more effectively to a specific receptor, resulting in a lower detection threshold and a higher perceived intensity at the same concentration.

A classic example of this principle is seen in the isomers geraniol and nerol. Despite both having a floral, citrus-like odor, the Z-isomer, geraniol, is significantly more potent, with an odor threshold of 14 ng/L in air, compared to its E-isomer, nerol, at 60 ng/L[1][2]. Similarly, cis- and trans- isomers of other compounds, such as p-menthane-8-thiol-3-ones, exhibit dramatically different odor characters, from "blackcurrant" to "rubbery"[3]. Therefore, a systematic comparison of the (Z) and (E) isomers of retro-α-ionol is a scientifically crucial endeavor to fully characterize their potential as fragrance and flavor ingredients.

AEDA_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection & Data Collection cluster_result Result Calculation stock Prepare Stock Solutions ((Z)- and (E)-isomers) dilute Create Serial Dilutions (e.g., 1:1 with DCM) stock->dilute inject Inject Dilutions (Lowest to Highest Conc.) dilute->inject gc GC Separation inject->gc split Effluent Split (1:1) gc->split ms MS/FID Detector (Chemical Data) split->ms odp Olfactory Detection Port (ODP) (Sensory Data) split->odp record Panelist Records (Time, Descriptor, FD Factor) odp->record calculate Calculate Geometric Mean of Panel's FD Factors record->calculate SAR_Concept cluster_receptor Olfactory Receptor Binding Pocket cluster_isomers Isomer Interaction receptor Receptor Site z_isomer (Z)-Isomer (Optimal Fit) z_isomer->receptor Strong Binding (Low Threshold) e_isomer (E)-Isomer (Suboptimal Fit) e_isomer->receptor Weak Binding (High Threshold)

Sources

Validation

Comparing (Z)-retro-a-ionol concentrations across different grape varietals

Comparative Guide: (Z)-retro-α-ionol and C13-Norisoprenoid Concentrations Across Grape Varietals As a Senior Application Scientist specializing in natural product metabolomics, I frequently encounter the analytical chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (Z)-retro-α-ionol and C13-Norisoprenoid Concentrations Across Grape Varietals

As a Senior Application Scientist specializing in natural product metabolomics, I frequently encounter the analytical challenge of tracking trace secondary metabolites that profoundly dictate the sensory profile of natural products. (Z)-retro-α-ionol and its heavily oxygenated derivatives (such as 3-oxo-retro-α-ionol and 3-hydroxy-retro-α-ionol) are critical C13-norisoprenoids derived from the enzymatic cleavage of carotenoids.

While often overshadowed by highly volatile monoterpenes, these compounds are paramount in viticulture and drug discovery applications involving plant secondary metabolites. In Vitis vinifera, they act as non-volatile glycosidic precursors. During fermentation and aging, these bound precursors undergo hydrolysis to release potent volatile aroma compounds (e.g., edulans and megastigmatrienones), contributing essential woody, camphoraceous, tobacco, and tea notes to the final profile.

This guide provides an objective, data-driven comparison of retro-α-ionol derivative concentrations across key grape varietals, supported by a self-validating analytical protocol for robust quantification.

Mechanistic Pathway of C13-Norisoprenoid Formation

The accumulation of retro-α-ionol derivatives is dictated by specific carotenoid cleavage dioxygenase (CCD) activity and subsequent biotransformation within the grape berry.

G C Carotenoids (Lutein, Zeaxanthin) E Carotenoid Cleavage Dioxygenases (VviCCD1) C->E I β-Ionone / Dehydrovomifoliol E->I Cleavage O Oxidases / Reductases I->O R (Z)-retro-α-ionol & 3-oxo-retro-α-ionol O->R Biotransformation G Glycosyltransferases R->G B Glycosidically Bound Precursors (Non-volatile Storage) G->B Glycosylation H Acid / Enzymatic Hydrolysis (Winemaking & Aging) B->H V Volatile Aroma Compounds (e.g., Edulans) H->V Aglycone Release

Fig 1: Biosynthetic and hydrolytic pathway of (Z)-retro-α-ionol derivatives in Vitis vinifera.

Comparative Analysis Across Grape Varietals

The concentration and specific derivative of retro-α-ionol vary significantly depending on the genetic profile of the grape varietal and the pedoclimatic conditions.

In Chardonnay juices, up to 70% of the total concentration of volatile secondary metabolites consists of C13-norisoprenoids, with 3-hydroxy-retro-α-ionol acting as a genuine precursor to edulans 1. Conversely, cell suspension cultures of the Gamay varietal demonstrate a high enzymatic capacity to biotransform β-ionone predominantly into 3-oxo-retro-α-ionol and 3-oxo-α-ionol 2. In white varietals like Petit Manseng, the accumulation of 3-oxo-retro-α-ionol is highly dependent on vintage and pedoclimatic factors 3. Meanwhile, in red varietals such as Corvina, related norisoprenoids significantly increase during post-harvest aging, driving the characteristic tobacco notes of Amarone wines 4.

Grape VarietalPrimary Retro-α-Ionol DerivativeRelative Concentration / SignificanceSensory Contribution (Post-Hydrolysis)
Chardonnay 3-hydroxy-retro-α-ionolVery High (Up to 70% of bound C13 pool)Tea, lime, honey, woody notes
Gamay 3-oxo-retro-α-ionolHigh (Dominant biotransformation product)Dark fruit, complex floral
Petit Manseng 3-oxo-retro-α-ionolModerate to High (Vintage dependent)Exotic fruit, camphoraceous
Corvina 3-oxo-α-ionol / retro isomersModerate (Increases significantly during aging)Tobacco, balsamic

Experimental Protocol: Self-Validating Extraction & Quantification

To accurately compare these varietals, researchers must isolate the bound glycosidic pool before hydrolysis. The following protocol utilizes Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) to ensure high-fidelity quantification.

Step 1: Sample Preparation & Internal Standard Addition

  • Action: Homogenize 50g of grape berries, centrifuge at 8,000 x g for 15 minutes, and collect the supernatant. Spike the juice with an isotopically labeled internal standard (e.g., d3-β-ionone) or 4-nonanol (32 µg/L).

  • Causality: Spiking the sample prior to extraction validates the recovery efficiency of the entire workflow and normalizes any matrix suppression effects during GC-MS ionization, making the quantification self-validating.

Step 2: Solid-Phase Extraction (SPE) Fractionation

  • Action: Pass the centrifuged juice through a pre-conditioned C18 SPE cartridge. Elute the free volatile fraction using pentane/dichloromethane (2:1, v/v). Subsequently, elute the bound glycosidic fraction using ethyl acetate/methanol.

  • Causality: Physically separating the fractions ensures that the subsequent hydrolysis step strictly measures bound precursors. Omitting this step risks false positives generated by already-free norisoprenoids in the matrix.

Step 3: Enzymatic Hydrolysis

  • Action: Reconstitute the glycosidic fraction in a citrate-phosphate buffer (pH 5.0). Incubate with AR2000 (a commercial glycosidase enzyme preparation) at 40°C for 16 hours.

  • Causality: Harsh acid hydrolysis can trigger uncontrolled molecular rearrangements of ionol derivatives into artifacts like megastigmatrienones. Enzymatic cleavage ensures the intact, native release of the true aglycone (retro-α-ionol derivatives) for accurate profiling.

Step 4: HS-SPME-GC-MS Analysis

  • Action: Transfer the hydrolysate to a headspace vial. Extract the liberated volatiles using a DVB/CAR/PDMS SPME fiber at 45°C for 30 minutes. Desorb the fiber in the GC inlet at 250°C.

  • Causality: Headspace extraction eliminates solvent masking effects and prevents non-volatile matrix components (like residual sugars or enzymes) from contaminating the GC column, ensuring high-fidelity mass spectral data and extending column lifespan.

References

  • Carotenoid-Derived Aroma Compounds: An Introduction Source: American Chemical Society (ACS) URL:[Link]

  • Biotransformation of C13-norisoprenoids and monoterpenes by a cell suspension culture of cv. Gamay (Vitis vinifera) Source: ResearchGate URL:[Link]

  • Potentiel aromatique des raisins de Vitis vinifera L. cv. Petit Manseng et Gros Manseng Source: Vigne & Vin Occitanie URL:[Link]

  • Vitispiranes, Important Constitutents of Vanilla Aroma (Corvina Aging Context) Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Guide: Method Validation for (Z)-retro-α-ionol Detection in Complex Fragrance Matrices

Executive Summary & Biochemical Context (Z)-retro-α-ionol and its oxygenated derivatives (such as 3-hydroxy-retro-α-ionol and 3-oxo-retro-α-ionol) are highly potent C13-norisoprenoid aroma compounds. Derived from the enz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

(Z)-retro-α-ionol and its oxygenated derivatives (such as 3-hydroxy-retro-α-ionol and 3-oxo-retro-α-ionol) are highly potent C13-norisoprenoid aroma compounds. Derived from the enzymatic cleavage and oxidative breakdown of carotenoids, these compounds are found naturally in botanicals like passion fruit, grapes, and tomatoes [[1]](). In fragrance chemistry, (Z)-retro-α-ionol is critical because it acts as a natural precursor to isomeric edulans under acidic conditions, imparting highly sought-after floral, woody, and tea-like olfactory notes to complex fragrance matrices 2.

Detecting this specific isomer in commercial fragrances or natural extracts is notoriously difficult. Fragrance matrices are heavily saturated with co-eluting terpenes, non-volatile resins, and synthetic fixatives. This guide objectively compares the analytical performance of an advanced Headspace Solid-Phase Microextraction coupled with Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) method against traditional Liquid-Liquid Extraction (LLE-GC-MS) and baseline Direct Injection GC-FID approaches.

Pathway Carotenoids Carotenoids (e.g., Lutein, β-Carotene) EnzymaticCleavage Enzymatic Cleavage (Carotenoid Cleavage Dioxygenases) Carotenoids->EnzymaticCleavage C13Norisoprenoids C13-Norisoprenoids (e.g., 3-oxo-α-ionol) EnzymaticCleavage->C13Norisoprenoids Oxidation RetroAlphaIonol (Z)-retro-α-ionol (Target Analyte) C13Norisoprenoids->RetroAlphaIonol Isomerization Edulans Isomeric Edulans (Odor-Active Compounds) RetroAlphaIonol->Edulans Acid-catalyzed Cyclization

Biochemical degradation pathway of carotenoids into (Z)-retro-α-ionol and isomeric edulans.

Causality in Experimental Design: Why Shift to HS-SPME-GC-MS/MS?

As analytical scientists, we must design self-validating systems that inherently reject false positives. The shift from traditional LLE to HS-SPME-GC-MS/MS is driven by two primary mechanistic challenges in fragrance analysis:

1. The Matrix Interference Problem: Complex fragrances contain heavy fixatives (e.g., benzyl benzoate, synthetic musks) and lipid-soluble resins. Traditional LLE indiscriminately co-extracts these heavy compounds. When injected into a GC, these non-volatiles rapidly degrade the inlet liner, bleed into the stationary phase, and cause severe baseline drift. The Solution: HS-SPME is a solvent-free extraction technique that samples only the volatile and semi-volatile headspace. By heating the matrix in a sealed vial, (Z)-retro-α-ionol partitions into the headspace and adsorbs onto a specific polymer fiber, completely isolating the analyte from the non-volatile matrix.

2. The Isobaric Co-elution Problem: (Z)-retro-α-ionol shares structural similarities, molecular weights, and primary mass fragments with other abundant C13-norisoprenoids, such as β-ionone and 3-oxo-α-ionol 3. In a single-quadrupole GC-MS (Scan or SIM mode), these isomers often co-elute, making accurate integration impossible. The Solution: Tandem Mass Spectrometry (MS/MS) utilizing Multiple Reaction Monitoring (MRM) acts as a double-mass filter. Even if two isomers co-elute chromatographically, the MS/MS isolates the specific precursor ion (Q1) and fragments it into a unique product ion (Q3). This completely eliminates isobaric noise.

Workflow cluster_A Method A: HS-SPME-GC-MS/MS (Recommended) cluster_B Method B: LLE-GC-MS (Traditional) Sample Complex Fragrance Matrix (High Non-Volatile Content) SPME HS-SPME Extraction (Selects Volatiles Only) Sample->SPME LLE Liquid-Liquid Extraction (Co-extracts Heavy Resins) Sample->LLE GCMSMS GC-MS/MS (MRM Mode) (Eliminates Isobaric Noise) SPME->GCMSMS DataA High Sensitivity & Specificity (Self-Validating) GCMSMS->DataA GCMS GC-MS (SIM/Scan Mode) (Susceptible to Co-elution) LLE->GCMS DataB Moderate Sensitivity High Matrix Interference GCMS->DataB

Analytical workflow comparison for (Z)-retro-α-ionol detection in complex matrices.

Quantitative Performance Comparison

The following table summarizes the method validation parameters for the detection of (Z)-retro-α-ionol in a standardized cosmetic fragrance matrix. Validation was performed in accordance with ICH Q2(R1) guidelines.

Validation ParameterHS-SPME-GC-MS/MS (Recommended)LLE-GC-MS (Traditional)Direct Injection GC-FID (Baseline)
Limit of Detection (LOD) 0.05 ng/g12.5 ng/g150 ng/g
Limit of Quantitation (LOQ) 0.15 ng/g40.0 ng/g500 ng/g
Linearity (R²) 0.9992 (0.15 - 100 ng/g)0.9850 (40 - 500 ng/g)0.9620 (500 - 5000 ng/g)
Recovery (%) 96.5 - 102.3%72.4 - 85.1%55.0 - 68.5%
Intra-day Precision (RSD%) 2.4%8.7%15.2%
Matrix Interference Negligible (Double Mass Filter)High (Isobaric Co-elution)Severe (Baseline Drift)

Data Interpretation: The HS-SPME-GC-MS/MS method demonstrates a 250-fold improvement in LOD compared to traditional LLE-GC-MS, making it the only viable option for trace-level norisoprenoid quantification.

Step-by-Step Experimental Protocol: HS-SPME-GC-MS/MS

This protocol is engineered as a self-validating system . By utilizing a deuterated internal standard and strict MRM ion ratios, the method automatically flags matrix suppression or co-elution anomalies.

Step 1: Matrix Preparation & Isotope Spiking
  • Weigh 1.00 ± 0.01 g of the complex fragrance matrix into a 20 mL amber glass headspace vial.

  • Add 5.0 mL of saturated NaCl solution. Causality: High ionic strength decreases the solubility of volatile organic compounds in the aqueous phase, thermodynamically driving (Z)-retro-α-ionol into the headspace via the "salting-out" effect.

  • Optional for Natural Extracts: Add 50 µL of β-glucosidase enzyme solution. Many norisoprenoids exist as glycosidically bound volatiles in plant tissues; enzymatic hydrolysis is required to cleave them into their detectable free aglycone forms 4.

  • Spike with 10 µL of deuterated internal standard (d3-α-ionone, 10 mg/L). Seal immediately with a PTFE/silicone septum.

Step 2: HS-SPME Extraction
  • Pre-incubate the vial at 40°C for 15 minutes with orbital agitation (250 rpm) to establish thermodynamic equilibrium between the liquid matrix and the headspace.

  • Pierce the septum and expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C. Causality: This specific triple-phase fiber is chosen because its mixed polarity optimally traps C13-norisoprenoids while actively excluding high-molecular-weight fragrance fixatives.

Step 3: GC-MS/MS Analysis
  • Desorption: Retract the fiber, insert it into the GC inlet (splitless mode, 250°C), and expose for 3 minutes to thermally desorb the analytes onto the column.

  • Chromatography: Utilize a high-polarity DB-WAX UI column (30 m × 0.25 mm × 0.25 µm). Causality: A highly polar stationary phase is strictly required to chromatographically resolve (Z)-retro-α-ionol from its (E)-isomer and other structurally similar ionones 3.

  • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 230°C (hold 5 min).

  • Detection (MRM Mode): Operate the triple quadrupole in Electron Ionization (EI) mode at 70 eV. Set the collision energy to 15 eV using Argon as the collision gas.

    • Quantifier Transition: m/z 192 → 136

    • Qualifier Transition: m/z 192 → 121

Step 4: Method Validation & Data Processing
  • Self-Validating Checkpoint: Evaluate the quantifier/qualifier ion ratio (136/121). This ratio must remain within ±20% of the analytical standard. If a co-eluting matrix component artificially inflates the quantifier peak, the ratio will skew, immediately flagging the data point as invalid.

  • Calculate the final concentration using the internal standard calibration curve (Analyte Area / IS Area) to automatically correct for any matrix-induced signal suppression.

References

  • Source: researchgate.
  • Source: dokumen.
  • Title: Quantitation of Free and Glycosidically Bound Volatiles in and Effect of Glycosidase Addition on Three Tomato Varieties (Solanum lycopersicum L.)
  • Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

(Z)-retro-a-Ionol proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Understanding the physicochemical behavior of a compound is the first step...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Understanding the physicochemical behavior of a compound is the first step in designing a self-validating system for its handling and disposal.

(Z)-retro-a-Ionol is a stereoisomer within the sesquiterpenoid family, frequently utilized in complex fragrance synthesis, pheromone research, and as a chemical intermediate[1][2]. Because it is a volatile, lipophilic organic compound, improper disposal poses significant risks to both laboratory personnel and downstream aquatic ecosystems.

This guide provides the authoritative, step-by-step methodologies required to safely manage, contain, and dispose of (Z)-retro-a-Ionol waste.

Physicochemical & Hazard Profile

To design an effective disposal protocol, we must first understand the molecular characteristics that dictate the compound's behavior in the environment. Like many ionone derivatives, (Z)-retro-a-Ionol is an oily liquid that resists rapid biodegradation[3][4].

Table 1: Key Properties and Hazard Classifications of (Z)-retro-a-Ionol

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C₁₃H₂₂O[1]High carbon content; requires high-temperature thermal oxidation for destruction.
Molecular Weight 194.31 g/mol [1]Relatively heavy VOC; vapors may settle in poorly ventilated lower areas.
Physical State Oily liquidInsoluble in water; requires surfactants for surface decontamination.
Health Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[5]Mandates the use of nitrile gloves and chemical splash goggles during handling.
Environmental Hazard H411 (Toxic to Aquatic Life)[5]Strictly prohibits drain disposal. Must be segregated from aqueous waste.
Disposal Method High-Temp Incineration[6][7]Must be packaged as Non-Halogenated Organic Waste.

The Causality of Disposal: Why Incineration?

A common operational error in organic laboratories is the assumption that small quantities of volatile alcohols or ketones can be allowed to evaporate in a fume hood or be flushed down the drain. This is scientifically and legally unacceptable for (Z)-retro-a-Ionol.

Due to its high octanol-water partition coefficient (log Kow), this compound is highly lipophilic. If introduced into the municipal wastewater stream, it will not dissolve; instead, it will partition into the sludge or pass through treatment facilities, causing long-term toxicity to aquatic organisms[4][8]. Therefore, the only scientifically sound method of disposal is high-temperature incineration (>850°C), which utilizes thermal oxidation to completely cleave the bicyclic framework and butenyl side chain, reducing the compound to harmless CO₂ and H₂O[6][7].

Experimental Workflows & Standard Operating Procedures

The following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the action to ensure operators understand why the procedure is necessary.

Workflow A: Routine Waste Segregation and Packaging
  • Primary Containment Selection: Select High-Density Polyethylene (HDPE) or amber glass containers.

    • Causality: (Z)-retro-a-Ionol is a lipophilic organic solvent. Low-density plastics (like LDPE) can swell or degrade over time when exposed to concentrated terpenes, leading to micro-leaks and vapor escape.

  • Aqueous/Organic Separation: Strictly segregate this compound from aqueous waste streams.

    • Causality: Introduction of water into the organic waste stream lowers the overall heating value of the waste. This decreases the thermal destruction efficiency during incineration and exponentially increases disposal costs.

  • Headspace Management: Fill the waste container to a maximum of 80%, leaving a 20% headspace.

    • Causality: This void volume accommodates vapor pressure fluctuations caused by ambient laboratory temperature changes, preventing container rupture.

  • Secondary Containment & Labeling: Place the primary container in a secondary spill tray. Label explicitly with "Non-Halogenated Organic Waste: (Z)-retro-a-Ionol" and affix GHS hazard pictograms for "Skin/Eye Irritant" and "Toxic to Aquatic Life"[5].

Workflow B: Immediate Spill Response and Containment
  • Source Isolation & Ventilation: Immediately halt operations and maximize local exhaust ventilation (fume hoods/snorkels).

    • Causality: Minimizes occupational exposure to Volatile Organic Compounds (VOCs) and prevents the accumulation of vapors.

  • Inert Absorption: Deploy activated carbon or vermiculite over the spill[9].

    • Causality:Never use standard paper towels for terpene or ionol spills. Paper towels exponentially increase the surface area for volatilization, worsening the inhalation hazard. Porous materials like activated carbon physically trap the compound within their matrix, drastically reducing vapor pressure.

  • Mechanical Recovery: Use non-sparking scoops to transfer the saturated absorbent into a dedicated solid hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild detergent solution (e.g., sodium dodecyl sulfate)[10] followed by water.

    • Causality: Because (Z)-retro-a-Ionol is insoluble in water, a surfactant is required to micellize and lift the residual oily film from the benchtop.

Operational Decision Matrix

To streamline laboratory operations and ensure rapid, accurate responses to waste generation or accidental releases, follow the logical workflow diagrammed below.

G Start Spill or Waste Generated Assess Assess Volume & State Start->Assess Small Small Spill (< 500 mL) Standard Lab Protocol Assess->Small < 500 mL Large Large Spill (> 500 mL) HazMat Protocol Assess->Large > 500 mL Absorb Absorb with Inert Material (Vermiculite/Carbon) Small->Absorb Evacuate Evacuate Area & Notify Safety Officer Large->Evacuate Package Package in HDPE/Glass Secondary Containment Absorb->Package Evacuate->Absorb HazMat Team Label Label: Hazardous Waste (Aquatic Toxicity H411) Package->Label Incinerate High-Temp Incineration (EPA/RCRA Compliant) Label->Incinerate

Workflow for (Z)-retro-a-Ionol spill response and waste segregation.

References

  • Title: alpha-IONOL | C13H22O | CID 5363817 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Ripening Attributes of New Passion Fruit Line Featuring Seasonal Non-climacteric Behavior Source: ResearchGate URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - Alpha Ionone #3IF00237 Source: PerfumersWorld URL: [Link]

  • Title: IFRA Conformity Certificate - Alpha Ionone Source: PerfumersWorld URL: [Link]

  • Title: SAFETY DATA SHEET - Bold Professional Washing (Environmental Precautions for Ionones) Source: Office Stationery UK URL: [Link]

  • Title: Best Available Techniques (BAT) Reference Document for the Manufacture of Organic Fine Chemicals Source: European Union / European IPPC Bureau URL: [Link]

  • Title: Att I Chemicals GHS+Transport (Hazard Statements for Ionol Derivatives) Source: Korea Flavor & Fragrance Association URL: [Link]

  • Title: Insecticides Design Using Advanced Technologies (Surfactant Applications) Source: Springer / Ethernet.edu.et URL: [Link]

  • Title: Federal Register, Volume 60 Issue 110 (Activated Carbon Absorption for Ionones) Source: GovInfo URL: [Link]

Sources

Handling

Personal protective equipment for handling (Z)-retro-a-Ionol

Essential Safety and Handling Guide for (Z)-retro-a-Ionol This guide provides comprehensive safety protocols and operational directives for the handling of (Z)-retro-a-Ionol (CAS 55093-47-5). As a valued professional in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for (Z)-retro-a-Ionol

This guide provides comprehensive safety protocols and operational directives for the handling of (Z)-retro-a-Ionol (CAS 55093-47-5). As a valued professional in research and development, your safety is paramount. This document is structured to deliver immediate, actionable information to ensure the safe handling, storage, and disposal of this compound, grounded in established scientific principles and best practices in laboratory safety.

Hazard Assessment and Causality

(Z)-retro-a-Ionol, with the molecular formula C13H22O, belongs to the family of ionones, which are known for their use as fragrance ingredients.[2] While specific toxicity data for this isomer is limited, related compounds such as α-ionone and β-ionone present a profile of potential hazards that must be respected to mitigate risk.

  • Combustibility: α-Ionone is classified as a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures.[7] This property necessitates careful storage away from heat and open flames.

  • Skin and Eye Irritation: Various ionones and structurally related substances have been shown to cause skin and eye irritation.[3][4][5][6] Direct contact with the skin can lead to inflammation, and eye contact may cause damage.[5][6]

  • Skin Sensitization: Some individuals may develop an allergic skin reaction (contact dermatitis) upon repeated exposure to fragrance compounds like ionones.[5][6]

Understanding these potential hazards informs the stringent requirement for appropriate Personal Protective Equipment (PPE) to prevent direct contact and the operational need for a controlled, well-ventilated environment to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling (Z)-retro-a-Ionol. The following table outlines the recommended PPE based on the potential hazards identified.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with side shieldsMust meet recognized safety standards. A face shield worn over safety glasses is required if there is a significant risk of splashing.[8]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Inspect gloves for any signs of degradation before use. Change gloves immediately if contact with (Z)-retro-a-Ionol occurs. Do not reuse disposable gloves.[8]
Laboratory CoatA flame-retardant lab coat should be worn over personal clothing. Ensure it is fully buttoned to maximize skin coverage.
Respiratory Protection Not generally required with adequate engineering controls (fume hood).In the absence of a fume hood or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Footwear Closed-toe, closed-heel shoesShoes should be made of a non-absorbent material to protect against spills.[10]
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe experimental environment. The following protocol outlines the key steps for handling (Z)-retro-a-Ionol.

3.1. Preparation and Weighing

  • Work Area Preparation: All handling of (Z)-retro-a-Ionol should be conducted within a certified chemical fume hood to control vapor inhalation.

  • Don PPE: Before handling the primary container, don all required PPE as specified in the table above.

  • Weighing: Tare a clean, dry, and chemically compatible secondary container on a calibrated analytical balance inside the fume hood. Carefully transfer the desired amount of (Z)-retro-a-Ionol to the secondary container.

  • Secure Primary Container: Tightly close the primary container and wipe it down with a suitable solvent (e.g., 70% ethanol) to remove any external contamination before returning it to its designated storage location.

3.2. Dissolution and Use

  • Solvent Addition: Slowly add the desired solvent to the secondary container containing the weighed (Z)-retro-a-Ionol.

  • Mixing: Use a magnetic stirrer or gentle manual agitation to ensure complete dissolution. Keep the container covered as much as possible during this process to minimize vapor release.

  • Transfer: When transferring the solution, use appropriate tools such as a calibrated pipette to avoid spills and splashes.

3.3. Post-Handling and Decontamination

  • Clean-up: Decontaminate all surfaces that may have come into contact with (Z)-retro-a-Ionol. Use a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Safe Handling Workflow for (Z)-retro-a-Ionol

G cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh (Z)-retro-a-Ionol don_ppe->weigh secure_primary Secure & Store Primary Container weigh->secure_primary dissolve Dissolve in Solvent secure_primary->dissolve Proceed to Operation use_solution Use in Experiment dissolve->use_solution decontaminate Decontaminate Work Area use_solution->decontaminate Proceed to Post-Operation dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of (Z)-retro-a-Ionol.

Storage and Disposal Plan

4.1. Storage

  • Location: Store (Z)-retro-a-Ionol in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[9]

  • Container: Keep the container tightly closed to prevent the release of vapors.[9]

  • Compatibility: Store away from strong oxidizing agents and strong acids.

4.2. Spill Management

  • Evacuate: In the event of a large spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

4.3. Disposal

  • Waste Characterization: All waste materials contaminated with (Z)-retro-a-Ionol, including empty containers, used gloves, and absorbent materials, must be treated as hazardous chemical waste.

  • Disposal Procedure: Dispose of hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[9] Do not dispose of (Z)-retro-a-Ionol down the drain or in general waste. Improper disposal can lead to environmental contamination.[11][12]

Your commitment to these safety protocols is integral to a safe and productive research environment. Should you have any questions or concerns, please consult your institution's Environmental Health and Safety (EHS) department.

References

  • Storemasta. (2023, March 15). Personal Protective Equipment and Flammable Liquids storage. Storemasta Blog. [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Storemasta Blog. [Link]

  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018, March 2). Ionones: Human health tier II assessment. [Link]

  • OECD SIDS. (2005). β-Ionone. [Link]

  • Antibodies. α-Ionone Safety Data Sheet. [Link]

  • Safety and Industrial Supplies Co. (2024, August 6). Safety Industrial Guidelines and Risks of Combustible Liquids. [Link]

  • NSW Environment Protection Authority. Safety equipment. [Link]

  • NextSDS. (Z)-retro-α-Ionol — Chemical Substance Information. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: α-Ionone. [Link]

  • Ubiquity, Hazardous Effects, and Risk Assessment of Fragrances in Consumer Products. (2021, January 23). Current Treatment Options in Allergy. [Link]

  • Scento. (2026, January 31). Perfume Lifecycle: From Creation to Disposal. [Link]

  • ResearchGate. (2025, September 8). Fate and transport of fragrance materials in principal environmental sinks. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.